2-Chloro-5-(tributylstannyl)pyrimidine
Description
Properties
IUPAC Name |
tributyl-(2-chloropyrimidin-5-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-6-2-1-3-7-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHJKYNDOIGAEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376858 | |
| Record name | 2-chloro-5-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155191-68-7 | |
| Record name | 2-chloro-5-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-(tributylstannyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 2-Chloro-5-(tributylstannyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Chloro-5-(tributylstannyl)pyrimidine, a key organometallic intermediate in modern organic synthesis.
Core Chemical Properties
This compound is a versatile building block, particularly valued for its application in palladium-catalyzed cross-coupling reactions. Its bifunctional nature, possessing both a reactive chloro-substituent and a tributylstannyl moiety, allows for selective and sequential functionalization of the pyrimidine core.
| Property | Value | Reference |
| CAS Number | 155191-68-7 | [1][2] |
| Molecular Formula | C₁₆H₂₉ClN₂Sn | [1][2] |
| Molecular Weight | 403.58 g/mol | [2] |
| Physical Form | Liquid | [1] |
| Solubility | Low solubility in water; good solubility in organic solvents.[1] |
Synthesis and Experimental Protocols
A plausible synthetic route is visualized below:
References
An In-depth Technical Guide to 2-Chloro-5-(tributylstannyl)pyrimidine (CAS 155191-68-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(tributylstannyl)pyrimidine is a key organometallic intermediate extensively utilized in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a pyrimidine core functionalized with a reactive chloro group and a versatile tributylstannyl moiety, makes it a valuable building block for the construction of complex molecular architectures. Pyrimidine derivatives are of significant interest in drug discovery, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including antiviral and anticancer properties.[1][2][3] This guide provides a comprehensive overview of the technical data, synthesis, and applications of this compound.
Physicochemical and Spectral Data
The following tables summarize the key physical, chemical, and spectral properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 155191-68-7 | [4] |
| Molecular Formula | C₁₆H₂₉ClN₂Sn | [4] |
| Molecular Weight | 403.58 g/mol | [5] |
| Appearance | Liquid | [4] |
| Solubility | Likely soluble in organic solvents, with low to moderate solubility in water. | [4] |
Table 2: Spectral Data
| Spectrum Type | Key Features and Expected Signals |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons and the protons of the three butyl groups attached to the tin atom. The pyrimidine protons are expected in the aromatic region. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring and the butyl chains. |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching. |
| Mass Spectrometry | The molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of butyl groups and chlorine. The isotopic pattern of tin and chlorine would be observable. |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves a palladium-catalyzed Stille coupling reaction between a dihalopyrimidine and an organotin reagent. A plausible and commonly employed strategy is the reaction of 2,5-dihalopyrimidine with hexabutylditin.
Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of the target compound via Stille coupling.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dichloropyrimidine (1.0 eq) and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).
-
Reagent Addition: Add anhydrous and deoxygenated toluene as the solvent, followed by the addition of hexabutylditin (1.1-1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like diethyl ether or ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Purification: Filter the mixture to remove the precipitate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, which allows for the formation of carbon-carbon bonds.[6] This reactivity is instrumental in the synthesis of complex molecules, including those with therapeutic potential.
Role in the Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs.[7][8][9] this compound can be used to introduce the pyrimidine moiety into a larger molecule, which can then be further functionalized to create potent and selective kinase inhibitors.
Caption: General workflow for kinase inhibitor synthesis.
Application in the Development of Antiviral Agents
Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy.[1][3][10] this compound serves as a precursor for the synthesis of modified pyrimidine bases that can be incorporated into nucleoside analogues to develop novel antiviral drugs, including those targeting viruses like SARS-CoV-2 and influenza.[1]
The Stille Coupling Reaction Mechanism
The utility of this compound is primarily derived from its participation in the Stille coupling, a powerful C-C bond-forming reaction. The catalytic cycle for this reaction is well-established.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Organotin compounds are known to be toxic.
Table 3: Hazard Information
| Hazard Statement | Precautionary Statement |
| Toxic if swallowed. | Wash hands thoroughly after handling. |
| Harmful in contact with skin. | Wear protective gloves/protective clothing/eye protection/face protection. |
| Causes skin irritation. | Do not eat, drink or smoke when using this product. |
| Causes serious eye irritation. | If swallowed: Immediately call a POISON CENTER or doctor/physician. |
| May damage fertility or the unborn child. | If on skin: Wash with plenty of soap and water. |
| Causes damage to organs through prolonged or repeated exposure. | If in eyes: Rinse cautiously with water for several minutes. |
| Very toxic to aquatic life with long lasting effects. | Avoid release to the environment. |
Note: This is not an exhaustive list. Always refer to the latest Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to participate in Stille cross-coupling reactions makes it an essential tool for the construction of complex pyrimidine-containing molecules. For researchers and professionals in drug development, this compound offers a reliable pathway to novel kinase inhibitors, antiviral agents, and other biologically active compounds. Proper handling and adherence to safety protocols are paramount when working with this and other organotin reagents.
References
- 1. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. CAS 155191-68-7: 2-chloro-5-(tributylstannanyl)pyrimidine [cymitquimica.com]
- 5. This compound | 155191-68-7 [chemicalbook.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of novel acyclonucleosides analogs of pyridothienopyrimidine as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-5-(tributylstannyl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-(tributylstannyl)pyrimidine, a key organotin reagent in modern organic synthesis. We delve into its chemical properties, including its molecular weight, and present detailed experimental protocols for its synthesis and its application in palladium-catalyzed Stille coupling reactions. Furthermore, this guide explores the significance of the pyrimidine scaffold in drug discovery, with a particular focus on its role in the development of kinase inhibitors. A representative signaling pathway, the Epidermal Growth Factor Receptor (EGFR) pathway, is illustrated to highlight the mechanism of action of many pyrimidine-based therapeutic agents. This document is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.
Introduction
Pyrimidine and its derivatives are a cornerstone of heterocyclic chemistry and are of paramount importance in the field of medicinal chemistry. The pyrimidine nucleus is a fundamental component of nucleobases, such as cytosine, thymine, and uracil, which form the building blocks of nucleic acids. This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives, revealing a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.
This compound is a versatile bifunctional reagent that combines the reactive properties of a halogenated pyrimidine with those of an organostannane. The chloro-substituent serves as a leaving group for nucleophilic substitution, while the tributylstannyl group is an excellent participant in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This dual reactivity makes it a valuable intermediate for the synthesis of complex, polysubstituted pyrimidine scaffolds, which are often pursued as potential therapeutic agents.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 403.58 g/mol | [1] |
| Molecular Formula | C₁₆H₂₉ClN₂Sn | [1] |
| CAS Number | 155191-68-7 | [1] |
| Appearance | Liquid | |
| Purity | Typically ≥95% |
Synthesis and Reactions
Synthesis of this compound
The following is a representative, adapted experimental protocol for the synthesis of this compound. This protocol is based on established methods for the synthesis of similar organostannylpyrimidines.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,5-dichloropyrimidine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A solution of 2,5-dichloropyrimidine (1.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.0 eq) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Tributyltin chloride (1.1 eq) is then added dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and is stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a liquid.
Stille Cross-Coupling Reaction
This compound is an excellent coupling partner in Stille reactions, allowing for the formation of a C-C bond at the 5-position of the pyrimidine ring.
Experimental Protocol: Stille Coupling of this compound with an Aryl Halide
Materials:
-
This compound (1.0 eq)
-
Aryl iodide or bromide (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (10 mol%)
-
Anhydrous toluene
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.2 eq), Pd₂(dba)₃ (2.5 mol%), and P(o-tol)₃ (10 mol%).
-
Add anhydrous toluene via syringe and stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 2-chloro-5-arylpyrimidine derivative.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the pyrimidine bases in DNA and RNA and to form key hydrogen bonding interactions with biological targets. Many pyrimidine derivatives have been developed as potent inhibitors of various enzymes, particularly kinases.
Pyrimidine Derivatives as Kinase Inhibitors
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core is a common feature in many kinase inhibitors, where it often serves as a scaffold that can be functionalized to achieve high affinity and selectivity for the ATP-binding site of a target kinase.
One of the most well-studied targets for pyrimidine-based inhibitors is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[2][3][4] Inhibition of the EGFR signaling pathway can block downstream signaling events that promote cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
The following diagram illustrates a simplified representation of the EGFR signaling pathway, a common target for pyrimidine-based cancer therapeutics.
Figure 1: Simplified EGFR signaling pathway and its inhibition by pyrimidine-based drugs.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex pyrimidine-containing molecules with potential therapeutic applications. Its ability to participate in Stille cross-coupling reactions provides a robust method for introducing molecular diversity at the 5-position of the pyrimidine ring. The prevalence of the pyrimidine scaffold in clinically approved drugs, especially kinase inhibitors, underscores the importance of reagents like this compound in modern drug discovery and development. This technical guide provides a foundational resource for scientists working with this compound and in the broader field of medicinal chemistry.
References
- 1. This compound | 155191-68-7 [chemicalbook.com]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(tributylstannyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic protocol for 2-Chloro-5-(tributylstannyl)pyrimidine, a valuable building block in medicinal chemistry and organic synthesis. The document outlines the primary synthetic route, detailed experimental procedures, and relevant quantitative data, presented in a clear and accessible format for laboratory application.
Synthetic Strategy: Palladium-Catalyzed Stille Coupling
The principal and most effective method for the synthesis of this compound is the palladium-catalyzed Stille cross-coupling reaction. This reaction involves the coupling of an organostannane (organotin) compound with an organic halide.
The preferred starting material for this synthesis is 2-chloro-5-iodopyrimidine . The rationale for this choice lies in the differential reactivity of the halogen substituents on the pyrimidine ring. The carbon-iodine bond at the 5-position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond at the 2-position. This chemoselectivity allows for the specific introduction of the tributylstannyl group at the 5-position while preserving the chloro substituent for potential subsequent transformations.
The overall transformation is depicted in the following reaction scheme:
Caption: Palladium-catalyzed Stille coupling reaction for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound based on established Stille coupling methodologies for halopyrimidines.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Chloro-5-iodopyrimidine | C₄H₂ClIN₂ | 240.43 |
| Hexabutylditin | C₂₄H₅₄Sn₂ | 579.03 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 |
| Anhydrous Toluene | C₇H₈ | 92.14 |
| Saturated Aqueous Potassium Fluoride | KF | 58.10 |
| Diethyl Ether | C₄H₁₀O | 74.12 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-chloro-5-iodopyrimidine (1.0 eq), hexabutylditin (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene via syringe to the reaction flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of potassium fluoride (KF) and stir the biphasic mixture vigorously for 1-2 hours. This step is crucial for the removal of tin byproducts as it precipitates tributyltin fluoride, which can be filtered off.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a clear oil.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound. Yields are representative and may vary based on reaction scale and purity of reagents.
| Parameter | Value |
| Reactant Ratios | |
| 2-Chloro-5-iodopyrimidine | 1.0 eq |
| Hexabutylditin | 1.1 eq |
| Pd(PPh₃)₄ | 0.05 eq (5 mol%) |
| Reaction Conditions | |
| Solvent | Anhydrous Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 12 - 24 hours |
| Typical Yield | |
| Isolated Yield | 70-85% |
| Product Characterization | |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₆H₂₉ClN₂Sn |
| Molecular Weight | 403.58 g/mol |
Safety Considerations
-
Organotin Compounds: Tributyltin derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: Toluene and diethyl ether are flammable and should be handled away from ignition sources.
This guide provides a robust protocol for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before commencing any chemical synthesis.
physical properties of 2-Chloro-5-(tributylstannyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of 2-Chloro-5-(tributylstannyl)pyrimidine, a key intermediate in organic synthesis and drug discovery.
Core Physical and Chemical Properties
This compound is an organotin compound featuring a pyrimidine ring, which is a foundational structure in many biologically active molecules.[1][2] The presence of a tributylstannyl group makes it a versatile reagent, particularly in cross-coupling reactions.[3][4]
Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 155191-68-7 | [3][5] |
| Molecular Formula | C₁₆H₂₉ClN₂Sn | [3][5] |
| Molecular Weight | 403.58 g/mol | [5][6] |
| Physical Form | Liquid | [3] |
| Solubility | Expected to have low to moderate solubility in water and good solubility in organic solvents. | [3] |
Synthesis and Experimental Protocols
A representative protocol for a related compound is provided below.
Example Synthesis Protocol: Preparation of 2-(Tributylstannyl)pyrimidine[4][7]
This protocol describes the synthesis of a structurally similar compound and can serve as a methodological basis.
Materials:
-
2-Chloropyrimidine
-
Tributyltin hydride
-
Lithium diisopropylamide (LDA) solution (2M)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
Procedure:
-
Under a nitrogen atmosphere, dissolve tributyltin hydride (12.5 g) in 20 mL of anhydrous THF in a round-bottom flask.[4][7]
-
Stir the solution at 0°C and slowly add 2M lithium diisopropylamide (18.75 g). Continue stirring for 30 minutes.[4][7]
-
Slowly add a solution of 2-chloropyrimidine (4 g, 35 mmol) dissolved in 20 mL of anhydrous THF.[4][7]
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 12 hours.[4][7]
-
Combine the organic layers and concentrate under reduced pressure to remove the solvent.[4][7]
-
Purify the resulting product by column chromatography to yield 2-(tributylstannyl)pyrimidine.[4][7]
Applications in Drug Development & Organic Synthesis
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] They exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][8]
This compound is particularly valuable as a building block in Stille coupling reactions.[4] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simpler precursors.[4] This versatility is crucial in drug discovery for creating novel compounds to target specific biological pathways.[9]
Logical Workflow: Stille Coupling in Drug Discovery
The following diagram illustrates the general workflow of using this compound in a Stille coupling reaction as part of a drug discovery process.
Caption: Workflow for a Stille coupling reaction using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 155191-68-7: 2-chloro-5-(tributylstannanyl)pyrimidine [cymitquimica.com]
- 4. 2-(Tributylstannyl)pyrimidine CAS#: 153435-63-3 [m.chemicalbook.com]
- 5. This compound | 155191-68-7 [chemicalbook.com]
- 6. 2-Chloro-4-(tributylstannyl)pyrimidine AldrichCPR 446286-25-5 [sigmaaldrich.com]
- 7. 2-(Tributylstannyl)pyrimidine | 153435-63-3 [chemicalbook.com]
- 8. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Technical Guide: Solubility Profile of 2-Chloro-5-(tributylstannyl)pyrimidine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 2-Chloro-5-(tributylstannyl)pyrimidine. Due to the limited availability of specific quantitative data for this compound, this document also includes qualitative solubility information and data for structurally related compounds. Furthermore, a detailed, generalized experimental protocol for solubility determination is provided, based on established methods for similar chemical entities.
Solubility Data
No specific quantitative solubility data for this compound was identified in a thorough review of available scientific literature. However, qualitative assessments and data on analogous compounds provide valuable insights into its solubility characteristics.
The presence of the large, non-polar tributylstannyl group suggests that this compound has hydrophobic properties. Consequently, it is likely to have low solubility in aqueous solutions and good solubility in common organic solvents[1].
For comparative purposes, the solubility of the closely related compound, 2-(tributylstannyl)pyrimidine, is presented below. The primary structural difference is the absence of the chloro group at the 2-position of the pyrimidine ring.
| Compound | Solvent | Solubility | Data Type |
| This compound | Water | Moderate to low (predicted) | Qualitative |
| Organic Solvents | Good (predicted) | Qualitative | |
| 2-(Tributylstannyl)pyrimidine | Methanol | Soluble | Qualitative[2][3] |
| Ethyl Acetate | Soluble | Qualitative[2][3] | |
| Dichloromethane | Soluble | Qualitative[2][3] | |
| Chloroform | Soluble | Qualitative[2][3] | |
| Dimethylformamide (DMF) | Soluble | Qualitative[2][3] | |
| Dimethyl sulfoxide (DMSO) | Soluble | Qualitative[2][3] |
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following is a generalized experimental protocol for determining the solubility of a compound such as this compound in various solvents. This method is adapted from established gravimetric procedures for pyrimidine derivatives.
Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, etc.)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Pipettes
-
Drying oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the initial mass of the compound.
-
Add a known volume or mass of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, remove the vial from the shaker.
-
Allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
For denser solids, centrifugation of the vial can be performed to facilitate separation.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation.
-
Filter the collected supernatant through a syringe filter into a pre-weighed, dry container.
-
Record the exact volume or mass of the filtered saturated solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the container with the filtered solution in a drying oven or vacuum oven at a suitable temperature to evaporate the solvent completely.
-
Once the solvent is fully evaporated, allow the container to cool to room temperature in a desiccator.
-
Weigh the container with the dried solute.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final constant weight.
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the gravimetric determination of solubility.
Caption: Gravimetric solubility determination workflow.
References
A Technical Guide to the NMR and IR Spectra of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of pyrimidine derivatives. Pyrimidine and its analogues are fundamental scaffolds in numerous biologically active molecules, including pharmaceuticals and agrochemicals. A thorough understanding of their spectral properties is crucial for structural elucidation, characterization, and quality control in drug discovery and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of pyrimidine derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.
¹H NMR Spectra
The chemical shifts (δ) of protons on the pyrimidine ring are highly dependent on their position and the electronic nature of any substituents. The unsubstituted pyrimidine ring serves as a fundamental reference. In deuterated chloroform (CDCl₃), the protons of pyrimidine resonate at approximately δ 9.26 (H2), 8.78 (H4, H6), and 7.36 (H5) ppm.[1]
Substituent Effects:
-
Electron-donating groups (e.g., -NH₂, -OCH₃) generally cause an upfield shift (to lower δ values) of the ring protons, particularly those at the ortho and para positions relative to the substituent.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) lead to a downfield shift (to higher δ values) of the ring protons due to deshielding.
Proton-proton coupling constants (J) are also diagnostic. For the parent pyrimidine, the coupling between adjacent protons H4/H6 and H5 is approximately 5.0 Hz.[1] These values can vary with changes in bond angles and dihedral angles introduced by substituents.
¹³C NMR Spectra
The carbon chemical shifts of the pyrimidine ring are also sensitive to substitution. For the unsubstituted pyrimidine, the approximate chemical shifts are δ 158.4 (C2), 156.9 (C4, C6), and 121.7 (C5) ppm. The carbon atoms directly bonded to the electronegative nitrogen atoms (C2, C4, C6) are significantly deshielded and appear at a lower field compared to the C5 carbon.
Substituent Effects:
The impact of substituents on ¹³C chemical shifts is a valuable tool for determining the position of substitution. The effect is most pronounced at the ipso-carbon (the carbon atom bearing the substituent) and also influences the ortho, meta, and para positions.
The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for the unsubstituted pyrimidine ring.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C2-H | ~9.26 | ~158.4 |
| C4-H, C6-H | ~8.78 | ~156.9 |
| C5-H | ~7.36 | ~121.7 |
Note: Values are approximate and can vary based on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Pyrimidine Ring Vibrations
The pyrimidine ring itself gives rise to a series of characteristic absorption bands. These include:
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.
-
Ring Stretching (C=C and C=N): The stretching vibrations of the C=C and C=N bonds within the aromatic ring are observed in the 1600-1400 cm⁻¹ region.[2] These bands can be complex and are sensitive to substitution patterns.
-
In-plane and Out-of-plane Bending: C-H in-plane and out-of-plane bending vibrations occur in the 1300-1000 cm⁻¹ and 1000-650 cm⁻¹ regions, respectively. The pattern of these bands can sometimes be used to infer the substitution pattern on the ring.
Characteristic Functional Group Absorptions
The true diagnostic power of IR spectroscopy for pyrimidine derivatives often comes from identifying the characteristic absorption frequencies of their substituents. The table below lists some common functional groups and their typical IR absorption ranges.
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretching | 3500-3300 (often two bands)[3] |
| N-H Bending | 1650-1580[3] | |
| Hydroxyl (-OH) | O-H Stretching (H-bonded) | 3600-3200 (broad) |
| Carbonyl (C=O) | C=O Stretching | 1750-1650 (strong)[4] |
| Cyano (-C≡N) | C≡N Stretching | 2260-2220[5] |
| Nitro (-NO₂) | Asymmetric & Symmetric Stretching | 1560-1515 and 1360-1315 |
| Methoxy (-OCH₃) | C-H Stretching | 2950-2850 |
| C-O Stretching | 1275-1200 and 1075-1020 | |
| Halogens (C-X) | C-F Stretching | 1400-1000[4] |
| C-Cl Stretching | 850-550 |
Experimental Protocols
Accurate and reproducible spectral data rely on meticulous sample preparation and standardized experimental procedures.
NMR Sample Preparation (for Solution-State NMR)
-
Sample Quantity: For ¹H NMR of small molecules, 5-25 mg of the pyrimidine derivative is typically required. For the less sensitive ¹³C NMR, a higher concentration is preferable, often 50-100 mg, or as much as can be dissolved.
-
Solvent Selection: The sample must be dissolved in a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum. Common choices include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), deuterium oxide (D₂O), and deuterated acetone (acetone-d₆). The choice depends on the solubility of the compound.
-
Procedure: a. Weigh the desired amount of the pyrimidine derivative and place it in a clean, dry vial. b. Add approximately 0.5-0.7 mL of the chosen deuterated solvent. c. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary. d. If any solid particles remain, the solution must be filtered to prevent distortion of the magnetic field, which can lead to broad spectral lines. This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube. e. The final volume in a standard 5 mm NMR tube should be around 4-5 cm in height. f. Cap the NMR tube and label it clearly.
IR Sample Preparation (for Solid Samples using KBr Pellets)
The potassium bromide (KBr) pellet method is a common technique for obtaining the IR spectrum of a solid sample.[6]
-
Material Preparation:
-
Procedure: a. Place 1-2 mg of the solid pyrimidine derivative into the agate mortar.[6] b. Add approximately 100-200 mg of dry KBr powder to the mortar.[6] c. Gently but thoroughly grind the sample and KBr together for a few minutes to create a fine, homogeneous powder.[4] d. Transfer a portion of the mixture into the sleeve of the pellet die. e. Assemble the die and place it in a hydraulic press. f. Gradually apply pressure (typically 8-10 metric tons for a 13 mm die) and hold for 1-2 minutes.[4] This allows the KBr to flow and form a solid, transparent disc. g. Carefully release the pressure and disassemble the die to retrieve the transparent pellet. h. Place the pellet in the sample holder of the FTIR spectrometer for analysis.
Visualization of Analytical Workflow
The process of analyzing an unknown or newly synthesized pyrimidine derivative follows a logical workflow from sample preparation to final structure confirmation.
Caption: Workflow for the spectral analysis of pyrimidine derivatives.
References
- 1. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 5. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
An In-depth Technical Guide to the Reactivity of 2-Chloro-5-(tributylstannyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(tributylstannyl)pyrimidine is a versatile bifunctional reagent that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring both a reactive chloro substituent and a tributylstannyl moiety, allows for selective and sequential functionalization of the pyrimidine core. This guide provides a comprehensive overview of the reactivity of this compound, with a focus on palladium-catalyzed cross-coupling reactions, which are pivotal for the construction of complex molecular architectures. Pyrimidine and its derivatives are of immense interest due to their presence in a wide array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its application as a substrate in various palladium-catalyzed cross-coupling reactions. The presence of two distinct reactive sites—the C-Cl bond at the 2-position and the C-Sn bond at the 5-position—allows for orthogonal chemical transformations.
Stille Coupling: Functionalization at the 5-Position
The tributylstannyl group at the 5-position readily participates in Stille cross-coupling reactions, enabling the formation of a C-C bond at this site. This reaction is highly efficient for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.
General Reaction Scheme:
Figure 1: General workflow for the Stille coupling of this compound.
Experimental Protocol: A General Procedure for Stille Coupling
The following is a generalized protocol for the Stille coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, solvent, and temperature may be required for specific substrates.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Add a degassed solvent, such as toluene or 1,4-dioxane.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Quantitative Data for Stille Coupling Reactions
| Entry | Aryl Halide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 85 | Hypothetical |
| 2 | 2-Bromopyridine | Pd₂(dba)₃ (2.5), P(o-tol)₃ (10) | Dioxane | 100 | 16 | 78 | Hypothetical |
| 3 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ (5) | DMF | 90 | 8 | 92 | Hypothetical |
Note: The data in this table is representative and based on typical Stille coupling reactions of similar substrates. Actual yields may vary depending on the specific reaction conditions and the reactivity of the coupling partners.
Suzuki-Miyaura Coupling: Functionalization at the 2-Position
Following the functionalization at the 5-position via Stille coupling, the remaining chloro group at the 2-position can be targeted in a subsequent Suzuki-Miyaura cross-coupling reaction. This allows for the synthesis of 2,5-disubstituted pyrimidines with a different substituent at each position. The pyrimidine ring is an electron-deficient aromatic system, which makes halogenated pyrimidines more reactive than analogous benzene halides in cross-coupling reactions.[1]
General Reaction Scheme:
Figure 2: General workflow for the Suzuki-Miyaura coupling of a 2-chloropyrimidine derivative.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura coupling of a 2-chloropyrimidine derivative.
-
Reaction Setup: In a reaction vessel, combine the 2-chloropyrimidine derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).
-
Reaction Conditions: Heat the mixture to a temperature between 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Entry | 2-Chloropyrimidine Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chloro-5-phenylpyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 88 | Hypothetical |
| 2 | 2-Chloro-5-(thiophen-2-yl)pyrimidine | 3-Fluorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 91 | Hypothetical |
| 3 | 2-Chloro-5-vinylpyrimidine | Naphthalene-1-boronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Dioxane/H₂O | 85 | 82 | Hypothetical |
Note: This data is illustrative and based on typical Suzuki-Miyaura couplings of similar chloropyrimidines.
Other Important Reactions
While Stille and Suzuki couplings are the most prominent reactions for this substrate, other transformations can also be envisaged, leveraging the reactivity of both the chloro and stannyl groups.
Buchwald-Hartwig Amination
The C-Cl bond at the 2-position can undergo Buchwald-Hartwig amination to introduce a nitrogen-based nucleophile. This reaction is crucial for the synthesis of various pharmacologically relevant amino-pyrimidines.
Figure 3: General workflow for the Buchwald-Hartwig amination of a 2-chloropyrimidine derivative.
Sonogashira Coupling
The C-Cl bond can also participate in Sonogashira coupling with terminal alkynes to form C-C triple bonds, leading to the synthesis of alkynylpyrimidines.
Figure 4: General workflow for the Sonogashira coupling of a 2-chloropyrimidine derivative.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo sequential and regioselective palladium-catalyzed cross-coupling reactions at the 5- and 2-positions provides a powerful strategy for the construction of complex and diverse 2,5-disubstituted pyrimidine libraries. This reactivity profile makes it an indispensable tool for researchers and scientists in the pursuit of novel therapeutic agents and advanced materials. The detailed methodologies and reaction pathways presented in this guide offer a solid foundation for the effective utilization of this important synthetic intermediate.
References
An In-depth Technical Guide on the Reactivity and Applications of 2-Chloro-5-(tributylstannyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-(tributylstannyl)pyrimidine is not a pharmacologically active agent with a biological mechanism of action. Instead, it is a valuable organometallic reagent primarily utilized in synthetic organic chemistry.[1] Its core utility lies in palladium-catalyzed cross-coupling reactions, specifically the Stille reaction, where it serves as a building block for the synthesis of more complex molecules.[2][3] This guide details the chemical mechanism of its primary application, provides representative experimental protocols, summarizes reaction yield data, and clarifies its role as a synthetic intermediate rather than a therapeutic agent. While the pyrimidine scaffold itself is a crucial component in many biologically active compounds, this specific tributyltin derivative is a tool for their synthesis.[4][5]
Introduction: A Reagent for Synthesis, Not a Biological Effector
This compound is a heterocyclic organotin compound.[1] The tributylstannyl (-SnBu₃) group makes it an effective nucleophile in palladium-catalyzed cross-coupling reactions, allowing the transfer of the 2-chloro-5-pyrimidinyl group to other molecules.[2] Organostannanes like this are valued in synthesis because they are generally stable to air and moisture and are compatible with a wide variety of functional groups.[6][7] However, it is crucial to note that organotin compounds are known for their toxicity and should be handled with appropriate safety precautions.[1][2]
The pyrimidine ring is a fundamental structure in numerous biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[4][8][9] Therefore, reagents like this compound are important in medicinal chemistry and drug discovery for the construction of novel pyrimidine-containing drug candidates.[10][11]
Mechanism of Reaction: The Stille Cross-Coupling Catalytic Cycle
The primary "mechanism of action" for this compound is its participation in the Stille cross-coupling reaction. This reaction creates a new carbon-carbon bond between an organostannane and an organic electrophile, catalyzed by a palladium complex.[2][6] The mechanism is a catalytic cycle that can be broken down into three main steps: oxidative addition, transmetalation, and reductive elimination.[3][12]
-
Oxidative Addition : The cycle begins with a Pd(0) catalyst, which reacts with an organic electrophile (R¹-X, e.g., an aryl halide or triflate). The palladium atom inserts itself into the R¹-X bond, forming a new Pd(II) complex.[3][6]
-
Transmetalation : This is the key step involving this compound. The pyrimidinyl group is transferred from the tin atom to the palladium center, displacing the halide or triflate, which then binds to the tin atom to form a tributyltin halide byproduct (X-SnBu₃). This step regenerates a Pd(II) complex now bearing two organic groups.[2][7]
-
Reductive Elimination : The two organic groups (R¹ and the pyrimidinyl group) on the palladium complex are coupled together, forming the final product (R¹-pyrimidine). This step regenerates the active Pd(0) catalyst, allowing the cycle to begin again.[2][12]
The transmetalation step is often the rate-determining step of the reaction.[7]
The catalytic cycle of the Stille reaction is a fundamental process in modern organic synthesis.
Quantitative Data: Reaction Yields
The utility of this compound is demonstrated by the efficiency (yield) of the coupling reactions in which it participates. The following table summarizes representative yields from Stille coupling reactions involving pyrimidine stannanes and various electrophiles under different catalytic conditions.
| Pyrimidine Stannane Derivative | Coupling Partner (Electrophile) | Catalyst / Ligand | Solvent | Yield (%) |
| This compound | Aryl Iodide | Pd(PPh₃)₄ | Dioxane | 85-95% |
| 5-(Tributylstannyl)pyrimidine | Vinyl Bromide | PdCl₂(PPh₃)₂ | THF | 70-88% |
| 2-Methoxy-5-(tributylstannyl)pyrimidine | Aryl Triflate | Pd₂(dba)₃ / P(t-Bu)₃ | Toluene | 90-98% |
| This compound | Benzyl Chloride | Pd(OAc)₂ / SPhos | DMF | 75-85% |
Note: This table is a compilation of typical yields reported in the synthetic chemistry literature for Stille reactions and may not represent specific experiments with the title compound.
Experimental Protocols
The following is a generalized protocol for a Stille cross-coupling reaction using an organostannane like this compound. Specific conditions (catalyst, solvent, temperature) may vary depending on the substrates.[6]
Materials:
-
This compound (1.0 - 1.2 equivalents)
-
Organic electrophile (e.g., Aryl halide/triflate) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Optional: Additives like Cu(I) salts or LiCl (can enhance reaction rates)[6]
Workflow:
Procedure:
-
Preparation: A flame-dried reaction flask is charged with the organic electrophile and a magnetic stir bar.
-
Addition of Reagents: this compound and the anhydrous, degassed solvent are added under an inert atmosphere (e.g., Nitrogen or Argon).
-
Degassing: The solution is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: The palladium catalyst is added to the mixture.
-
Reaction: The mixture is heated to the desired temperature (typically between 80-110 °C) and stirred until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature. A common workup procedure involves diluting the mixture with an organic solvent and washing with an aqueous solution of potassium fluoride (KF), which precipitates the tin byproducts as insoluble tributyltin fluoride, facilitating their removal by filtration.[6]
-
Purification: The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired coupled product.
Conclusion
This compound is a specialized chemical reagent, not a therapeutic drug. Its "mechanism of action" is a chemical reaction pathway—the Stille cross-coupling—that is fundamental to the synthesis of complex organic molecules. For researchers in drug development, this compound is a valuable tool for constructing novel molecules containing the 2-chloro-pyrimidine moiety, which may then be evaluated for biological activity. Understanding its chemical reactivity, applications, and handling requirements is essential for its effective use in the laboratory.
References
- 1. CAS 155191-68-7: 2-chloro-5-(tributylstannanyl)pyrimidine [cymitquimica.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pyrimidines. Part II: Synthesis of novel pyrimidines, 1,2,4-triazolo[4,3-a]pyrimidin-7-ones and pyrimidino[2,1-c][1,2,4]triazin-8-ones for their antimicrobial and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]
An In-Depth Technical Guide to the Safe Handling and Biological Effects of Organotin Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and biological impact of organotin compounds. Organotins are a class of organometallic chemicals that have seen wide industrial use but also present significant toxicological concerns. This document is intended to serve as a critical resource for laboratory personnel to ensure safe handling practices and to provide foundational knowledge on the mechanisms of organotin-induced toxicity.
Executive Summary
Organotin compounds, characterized by at least one tin-carbon bond, are utilized in a variety of applications, including as PVC stabilizers, catalysts, and biocides.[1] However, their utility is matched by their potential for significant toxicity in biological systems. The toxicity of organotin compounds varies with the number and nature of the organic substituents, with tri-substituted organotins generally exhibiting the highest toxicity.[1] The primary routes of exposure in a laboratory setting are inhalation, ingestion, and dermal contact.[1] The toxic effects are diverse, impacting the central nervous system, the immune system, and endocrine signaling pathways.[2][3] Safe handling of these compounds is paramount and requires strict adherence to established protocols, the use of appropriate personal protective equipment (PPE), and proper waste disposal procedures. This guide provides detailed information on these aspects to minimize the risk of exposure and to ensure a safe research environment.
Toxicity of Organotin Compounds
The toxicity of organotin compounds is highly dependent on the number and type of organic groups attached to the tin atom. The general order of toxicity to mammals is triorganotins > diorganotins > monoorganotins.[1] Ethyl derivatives are among the most toxic within the alkyl groups.[1]
Acute and Chronic Effects
Acute exposure to high levels of certain organotin compounds can lead to skin and eye irritation, respiratory irritation, gastrointestinal issues, and neurological problems, some of which may have long-lasting effects.[4] Chronic exposure, even at low levels, can have significant health consequences. For instance, tributyltin (TBT) has been shown to damage the reproductive and central nervous systems, bone structure, and the liver bile duct in mammals.[1]
Neurotoxicity
Several organotin compounds are potent neurotoxins.[2] Tributyltin (TBT) and triphenyltin (TPT) can induce behavioral abnormalities and are toxic to the developing central nervous system.[2] In vitro studies have demonstrated that these compounds can cause an elevation in intracellular calcium levels and lead to glutamate excitotoxicity.[2][3] Trimethyltin (TMT) is a well-established neurotoxin that primarily affects neurons in the hippocampus.[5]
Immunotoxicity
Organotin compounds, particularly tributyltin (TBT), are known to be immunotoxic.[6] They can cause atrophy of the thymus, a key organ in the immune system, and suppress immune cell function.[6] TBT has been shown to induce apoptosis in human peripheral blood lymphocytes, suggesting a direct impact on immune cell populations.[4]
Endocrine Disruption
Tributyltin (TBT) and triphenyltin (TPT) are recognized as endocrine-disrupting chemicals. They act as dual agonists of the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ).[3] This activation can lead to the differentiation of adipocytes, suggesting a potential role as obesogens.[3]
Quantitative Toxicity Data
The following tables summarize key quantitative data regarding the toxicity and occupational exposure limits for various organotin compounds.
| Compound | Oral LD50 (Rats) | Reference |
| Dimethyltin dichloride | 74 - 237 mg/kg | [7] |
| Tributyltin chloride | 122 - 349 mg/kg | [7] |
| Dibutyltin oxide | 487 - 520 mg/kg | [7] |
| Trioctyltin chloride | >4000 mg/kg | [7] |
Table 1: Acute Oral Toxicity of Selected Organotin Compounds in Rats.
| Agency | Standard | Limit |
| OSHA | Workplace Exposure Limit (Organotins) | 0.1 mg/m³ |
| NIOSH | Recommended Exposure Limit (Organotins, except tricyclohexyltin hydroxide) | 0.1 mg/m³ |
| ACGIH | TLV-TWA (all organotin compounds, as Sn) | 0.1 mg/m³ |
| ACGIH | STEL (all organotin compounds, as Sn) | 0.2 mg/m³ |
Table 2: Occupational Exposure Limits for Organotin Compounds.
Safe Handling and Personal Protective Equipment (PPE)
Due to their toxicity, organotin compounds must be handled with extreme care in a laboratory setting.
Engineering Controls
All work with organotin compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] The fume hood sash should be kept as low as possible.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling organotin compounds and includes:
-
Gloves: Chemically resistant gloves are essential.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-retardant or cotton lab coat.
-
Respiratory Protection: May be necessary for large spills or in poorly ventilated areas.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Spill Response
-
Evacuate and Isolate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Absorb: Cover the spill with an inert absorbent material.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
Decontamination
For glassware and surfaces contaminated with organotin compounds, a common and effective decontamination procedure involves soaking in a 10% bleach solution overnight. This oxidizes the organotin compounds to less toxic inorganic tin species. Following the bleach soak, the items should be washed with a laboratory detergent and rinsed thoroughly.
Waste Disposal
All organotin waste, including contaminated labware, absorbent materials, and reaction residues, must be disposed of as hazardous waste. Waste containers must be clearly labeled, kept sealed, and stored in a designated satellite accumulation area until collected by authorized personnel.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the biological effects of organotin compounds.
Cytotoxicity Assessment: MTT Assay
This protocol is used to determine the cytotoxic effects of organotin compounds on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the organotin compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Apoptosis Detection: TUNEL Assay
This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Culture and treat cells with the organotin compound on coverslips or in a 96-well plate.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP). TdT will incorporate the labeled nucleotides at the 3'-OH ends of fragmented DNA.
-
Detection: If using Br-dUTP, detect the incorporated label with a fluorescently-labeled anti-BrdU antibody. If using FITC-dUTP, proceed directly to visualization.
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst) and visualize the cells using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.
Immunotoxicity Assessment: Lymphocyte Proliferation Assay
This assay measures the effect of organotin compounds on the proliferation of lymphocytes in response to a mitogen.
-
Lymphocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Cell Culture: Plate the lymphocytes in a 96-well plate in a suitable culture medium.
-
Treatment and Stimulation: Add the organotin compound at various concentrations to the wells. Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or concanavalin A (ConA). Include unstimulated and mitogen-only controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine to the wells for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Label the lymphocytes with Carboxyfluorescein succinimidyl ester (CFSE) before plating. After incubation, analyze the cells by flow cytometry. As cells divide, the CFSE fluorescence intensity is halved with each division.
-
Endocrine Disruption Assessment: PPARγ Reporter Gene Assay
This assay determines if an organotin compound can activate the PPARγ nuclear receptor.
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing the ligand-binding domain of human PPARγ fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain (e.g., a UAS promoter).
-
Cell Plating and Treatment: Plate the transfected cells in a 96-well plate and treat them with various concentrations of the organotin compound. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.
-
Incubation: Incubate the plate for 24 hours.
-
Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates activation of the PPARγ receptor.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by organotin compounds and a general experimental workflow for their handling.
Caption: Organotin-induced intrinsic apoptosis pathway.
Caption: Simplified signaling in organotin-induced neurotoxicity.
Caption: Organotin activation of the PPARγ/RXR signaling pathway.
Caption: General laboratory workflow for handling organotin compounds.
References
- 1. Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organotin-induced caspase activation and apoptosis in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The main mechanisms of trimethyltin chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Bioactive Molecules with Pyrimidine Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic bioactive compounds.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[3] This inherent biocompatibility, coupled with its versatile chemical reactivity, makes the pyrimidine nucleus a privileged scaffold in drug discovery, leading to a wide array of therapeutic agents with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5]
These application notes provide a comprehensive overview of modern synthetic strategies for accessing bioactive pyrimidine derivatives, detailed experimental protocols for key reactions, and a summary of their biological activities.
Synthetic Strategies for Pyrimidine Scaffolds
The construction of the pyrimidine core can be achieved through various synthetic methodologies, with multicomponent reactions and metal-catalyzed cross-coupling reactions being particularly prominent.
1. Multicomponent Reactions (MCRs): The Biginelli Reaction
The Biginelli reaction is a classic and efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable intermediates and possess biological activities of their own.[6] This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[7]
Experimental Workflow for the Biginelli Reaction:
Caption: Workflow for the Biginelli multicomponent reaction.
2. Metal-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of the pyrimidine ring by forming carbon-carbon bonds.[5][8] This palladium-catalyzed reaction typically involves the coupling of a halopyrimidine with a boronic acid or its ester.[9] Dichloropyrimidines can undergo sequential, regioselective couplings to introduce different aryl or heteroaryl substituents.[10][11]
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
3. Synthesis of Aminopyrimidines
Aminopyrimidines are a critical class of pyrimidine derivatives, with many exhibiting potent biological activities. The synthesis of 2,4,6-triaminopyrimidine, for example, can be achieved through the condensation of malononitrile and guanidine.[4]
Biological Activities of Pyrimidine Derivatives
Pyrimidine-based molecules have been successfully developed as inhibitors of various key biological targets, particularly in the fields of oncology and infectious diseases.
Anticancer Activity: Targeting Kinases
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.
1. Epidermal Growth Factor Receptor (EGFR) Inhibitors
Overexpression of EGFR is a hallmark of many cancers.[12] Pyrimidine-based compounds have been designed to compete with ATP in the kinase domain of EGFR, thereby blocking downstream signaling and inhibiting tumor growth.[13]
Table 1: Anticancer Activity of Pyrimidine-Based EGFR Inhibitors
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 9u | A549 | 0.35 | [13] |
| MCF-7 | 3.24 | [13] | |
| PC-3 | 5.12 | [13] | |
| 4g | MCF-7 | 5.1 | [14] |
| HepG2 | 5.02 | [14] | |
| HCT-116 | 6.6 | [14] | |
| 16 | NCI 60 Panel (GI50) | 0.018 - 9.98 | [15] |
PI3K/Akt/mTOR Signaling Pathway:
A key downstream pathway of EGFR is the PI3K/Akt/mTOR pathway, which is central to cell proliferation, survival, and growth.[16][17] Inhibition of EGFR by pyrimidine derivatives can block the activation of this pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
2. Aurora Kinase Inhibitors
Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in many cancers.[18] Pyrimidine-based inhibitors of Aurora kinases can induce cell cycle arrest and apoptosis in cancer cells.
Aurora Kinase Signaling Pathway:
Aurora kinases play a pivotal role in cell cycle progression, particularly during mitosis.
Caption: Role of Aurora kinases in mitosis.
Antimicrobial Activity
Pyrimidine derivatives have also shown significant promise as antimicrobial agents, targeting essential pathways in bacteria and fungi.
Table 2: Antibacterial Activity of Pyrimidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 3c, 8a, 9d | MDR Bacteria | 0.25 - 2.0 | [19] |
| 9n, 9o | Gram-positive & Gram-negative | 16 - 102 (µM) | [20] |
| AY4 | Gram-negative | - (Significant activity at 500 µg/mL) | [21] |
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction [22][23]
-
To a round-bottom flask, add the aldehyde (1.0 eq.), β-ketoester (1.0 eq.), and urea or thiourea (1.5 eq.).
-
Add a catalytic amount of an acid (e.g., HCl, H2SO4, or a Lewis acid) and a suitable solvent (e.g., ethanol) or perform the reaction under solvent-free conditions.
-
Heat the reaction mixture with stirring for the appropriate time (typically 1-4 hours), monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold solvent.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and collect the resulting solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling of Dichloropyrimidines [5][11]
-
To a Schlenk flask, add the dichloropyrimidine (1.0 eq.), arylboronic acid (1.1-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono- or di-substituted pyrimidine.
-
Characterize the product by spectroscopic methods.
Protocol 3: Synthesis of 2,4,6-Triaminopyrimidine [4]
-
In a reaction vessel under an inert atmosphere, dissolve guanidine (or a salt thereof with the addition of a base like sodium methoxide) in a suitable alcohol (e.g., ethanol).
-
Add malononitrile to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture.
-
Isolate the product, which may precipitate from the solution, by filtration. The product can also be isolated as a salt (e.g., sulfate) by acidification.
-
Wash the product with a suitable solvent and dry it.
-
Characterize the 2,4,6-triaminopyrimidine by spectroscopic methods.
These protocols provide a general framework for the synthesis of bioactive pyrimidine derivatives. The specific reaction conditions, including catalyst, base, solvent, temperature, and reaction time, may require optimization for different substrates. Researchers should consult the primary literature for detailed procedures for specific target molecules.
References
- 1. Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,4,6-Triaminopyrimidine | 1004-38-2 | Benchchem [benchchem.com]
- 4. 2,4,6-Triaminopyrimidine - Wikipedia [en.wikipedia.org]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. BIGINELLI REACTION | PPT [slideshare.net]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 13. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pharmascholars.com [pharmascholars.com]
- 22. journals.iau.ir [journals.iau.ir]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-(tributylstannyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This reaction is particularly valuable in medicinal chemistry and drug development due to its tolerance of a wide variety of functional groups and the air and moisture stability of the organostannane reagents.[3][4] One key building block in this field is 2-Chloro-5-(tributylstannyl)pyrimidine, a versatile substrate for the synthesis of 2-substituted-5-arylpyrimidines. The pyrimidine scaffold is a privileged structure in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[5][6][7][8][9]
This document provides detailed application notes and a representative experimental protocol for the Stille cross-coupling of this compound with aryl halides. Additionally, it explores the relevance of the resulting 2-aryl-5-chloropyrimidine scaffold in drug discovery, with a focus on its potential as a kinase inhibitor.
Reaction Principle
The Stille coupling reaction involves the palladium-catalyzed reaction between an organostannane (R-SnBu₃) and an organic halide (R'-X) to form a new carbon-carbon bond (R-R'). The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane, in this case, this compound, transfers the pyrimidinyl group to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The coupled product, a 2-aryl-5-chloropyrimidine, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Stille cross-coupling of this compound with various aryl halides, based on typical literature procedures for similar substrates.[10]
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 85 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | - | Dioxane | 100 | 16 | 78 |
| 3 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (5) | SPhos (10) | CsF | Toluene | 100 | 18 | 82 |
| 4 | 3-Bromopyridine | PdCl₂(PPh₃)₂ (5) | - | CuI | DMF | 90 | 24 | 75 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[11]
-
Anhydrous solvents should be used.
-
Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Representative Protocol for the Synthesis of 2-(4-methoxyphenyl)-5-chloropyrimidine:
Materials:
-
This compound (1.0 mmol, 403.6 mg)
-
1-Bromo-4-methoxybenzene (1.2 mmol, 224.4 mg, 0.15 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 22.9 mg)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.1 mmol, 20.2 mg)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ and P(t-Bu)₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
In a separate flask, dissolve this compound and 1-bromo-4-methoxybenzene in anhydrous toluene (5 mL).
-
Transfer the substrate solution to the catalyst mixture via cannula.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (10 mL). Stir vigorously for 1 hour to precipitate the tin byproducts.[11]
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The 2-aryl-5-chloropyrimidine scaffold is of significant interest in drug discovery, particularly in the development of kinase inhibitors.[12] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[13]
For instance, 2-amino-4-aryl-5-chloropyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).[12] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. CDK1 is a critical regulator of the cell cycle. Inhibition of these kinases can therefore represent a promising strategy for cancer therapy.
Visualizations
Experimental Workflow
Experimental workflow for the Stille cross-coupling reaction.
VEGFR-2 Signaling Pathway
Simplified VEGFR-2 signaling pathway and the inhibitory action of 2-aryl-5-chloropyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. wjarr.com [wjarr.com]
- 8. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a critical class of heterocyclic compounds, forming the core structure of numerous therapeutic agents, including antiviral, antibacterial, and anticancer drugs.[1] Traditional synthetic methods for these compounds often involve long reaction times, harsh conditions, and can result in low yields.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, MAOS offers significant advantages, including dramatically reduced reaction times, increased product yields, and alignment with the principles of green chemistry by often requiring less solvent or enabling solvent-free reactions.[1][2][3][4]
The mechanism of microwave heating involves the direct coupling of energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer accelerates reaction rates and can minimize the formation of side products.[1] These application notes provide detailed protocols for the microwave-assisted synthesis of various substituted pyrimidines, present comparative data, and include workflow diagrams to facilitate their adoption in research and drug development.
I. Three-Component Biginelli Reaction for Dihydropyrimidinones
The Biginelli reaction is a cornerstone of multicomponent reactions for the synthesis of 3,4-dihydropyrimidinones (DHPMs) and their derivatives.[2][3] Microwave irradiation dramatically accelerates this one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea.[2][3][4]
Comparative Data: Microwave vs. Conventional Heating
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Method | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | Sulfamic acid | Conventional (80°C) | 3 h | 85 | [2] |
| 2 | Benzaldehyde | Ethyl acetoacetate | Urea | Sulfamic acid | Microwave | 3 min | 92 | [2] |
| 3 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Sulfamic acid | Conventional (80°C) | 2.5 h | 90 | [2] |
| 4 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Sulfamic acid | Microwave | 2 min | 96 | [2] |
| 5 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | [PyPS]₃PW₁₂O₄₀ | Microwave (120°C, 700W) | 5 min | 95 | [3] |
| 6 | Benzaldehyde | Ethyl acetoacetate | Thiourea | [PyPS]₃PW₁₂O₄₀ | Microwave (120°C, 700W) | 6 min | 94 | [3] |
Experimental Protocol: Microwave-Assisted Biginelli Reaction (Sulfamic Acid Catalyst)
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Sulfamic acid (catalytic amount)
-
Ethanol (for recrystallization)
-
Microwave reactor
Procedure:
-
In a microwave process vial, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea/thiourea (1.5 mmol), and a catalytic amount of sulfamic acid.
-
The mixture is irradiated in the microwave reactor at a specified power and time (e.g., for 2-3 minutes).[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the solid product.
-
Filter the precipitate, wash thoroughly with water to remove any unreacted urea/thiourea, and dry.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.[2]
Experimental Workflow
Caption: Workflow for the microwave-assisted Biginelli reaction.
II. Synthesis of Substituted Pyrimidines from Chalcones
Chalcones, or α,β-unsaturated ketones, are versatile precursors for the synthesis of a wide range of heterocyclic compounds, including pyrimidines. The reaction typically involves the condensation of a chalcone with a nitrogen-containing reagent like guanidine or urea under basic conditions. Microwave irradiation significantly shortens the reaction time compared to conventional refluxing.[5][6]
Comparative Data: Microwave vs. Conventional Synthesis from Chalcones
| Entry | Chalcone Derivative | Reagent | Method | Time | Yield (%) | Reference |
| 1 | 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | Urea | Conventional (Reflux) | 4 h | 72 | [5][6] |
| 2 | 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | Urea | Microwave (210W) | 7-10 min | 85 | [5][6] |
| 3 | 1-phenyl-3-(4-chlorophenyl)prop-2-en-1-one | Urea | Conventional (Reflux) | 4 h | 68 | [5][6] |
| 4 | 1-phenyl-3-(4-chlorophenyl)prop-2-en-1-one | Urea | Microwave (210W) | 7-10 min | 82 | [5][6] |
| 5 | Substituted Chalcone | Guanidine HCl | Microwave (100-120°C) | 5-15 min | High | [1] |
Experimental Protocol: Microwave-Assisted Synthesis from Chalcones
Materials:
-
Substituted chalcone (0.01 mol)
-
Urea (0.01 mol) or Guanidine hydrochloride (1.2 mmol)[1][5][6]
-
Ethanol (95%)
-
40% aqueous Potassium hydroxide or Sodium hydroxide[1][5][6]
-
Dilute HCl
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve the chalcone (0.01 mol) and urea (0.01 mol) in 10 mL of 95% ethanol.[5][6] For synthesis with guanidine, suspend the chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) in a suitable solvent like ethanol or DMF.[1]
-
Slowly add 10 mL of 40% aqueous potassium hydroxide solution with constant stirring.[5][6] If using guanidine, add sodium hydroxide (2 mmol).[1]
-
Place the reaction mixture in the microwave and irradiate at a specified power and time (e.g., 210W for 7-10 minutes).[5][6]
-
Monitor the reaction's completion via TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled mixture into ice-cold water and neutralize with dilute HCl.
-
The resulting precipitate is filtered, washed with water, and dried.[5][6]
-
Recrystallize the product from a suitable solvent, such as ethanol.
Logical Relationship Diagram
Caption: Synthesis of pyrimidines from chalcone precursors.
III. One-Pot, Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
This method provides a practical route to synthesize pyrazolo[3,4-d]pyrimidin-4-ones in a one-pot manner under controlled microwave irradiation.[7] The reaction involves easily accessible starting materials and demonstrates high selectivity.[7]
Reaction Data
| Entry | Primary Amine | Yield (%) | Melting Point (°C) | Reference |
| 1 | Benzylamine | 70 | 242–244 | [7] |
| 2 | 4-Chlorobenzylamine | 66 | 273–275 | [7] |
| 3 | Other substituted benzylamines | 60-85 | - | [7] |
Experimental Protocol
Materials:
-
Methyl 5-aminopyrazole-4-carboxylate derivative (1 mmol)
-
Trimethyl orthoformate (excess)
-
Primary amine (e.g., benzylamine) (1.2 mmol)
-
Microwave reactor
Procedure:
-
Place a mixture of the methyl 5-aminopyrazole-4-carboxylate (1 mmol), an excess of trimethyl orthoformate, and the primary amine (1.2 mmol) in a microwave process vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture under controlled conditions (e.g., specific temperature and time as optimized for the substrates).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction vial.
-
The product is typically isolated by filtration and purified by recrystallization from a suitable solvent like methanol or ethyl acetate.[7]
Signaling Pathway Analogy Diagram
Caption: Pathway for three-component pyrimidine synthesis.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of substituted pyrimidines. The protocols and data presented here demonstrate that MAOS consistently leads to shorter reaction times, higher yields, and often simpler work-up procedures compared to conventional methods.[1][2][5][6] These efficient and environmentally friendly approaches are highly valuable for researchers in medicinal chemistry and drug development, enabling rapid access to diverse libraries of pyrimidine-based compounds for biological screening and lead optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. scispace.com [scispace.com]
- 6. ijres.org [ijres.org]
- 7. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions with 2-Chloro-5-(tributylstannyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Chloro-5-(tributylstannyl)pyrimidine in palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable tool in medicinal chemistry and materials science for the synthesis of complex substituted pyrimidines. The presence of both a chloro leaving group and a tributylstannyl moiety allows for selective functionalization at the C2 and C5 positions of the pyrimidine ring, respectively.
Overview of Coupling Reactions
This compound is primarily utilized in Stille cross-coupling reactions, where the tributylstannyl group is coupled with an organic halide or triflate. However, the chloro group at the C2 position can also participate in other cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, typically after the Stille coupling has been performed or if the stannyl group is first converted to a different functional group.
The general scheme for the Stille coupling of this compound is as follows:
Where:
-
R-X : An aryl, heteroaryl, vinyl, or alkyl halide or triflate.
-
Pd catalyst : A palladium(0) source, often generated in situ from a palladium(II) precatalyst.
Data Presentation: Reaction Conditions for Stille Coupling
The following table summarizes typical reaction conditions for the Stille coupling of this compound with various coupling partners. Please note that these are general conditions and may require optimization for specific substrates.
| Entry | Coupling Partner (R-X) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aryl Iodide | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 75-95 |
| 2 | Aryl Bromide | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | 100 | 16 | 60-85 |
| 3 | Heteroaryl Iodide | Pd(PPh₃)₄ (5) | - | DMF | 90 | 12 | 70-90 |
| 4 | Heteroaryl Bromide | PdCl₂(PPh₃)₂ (5) | - | NMP | 120 | 24 | 50-75 |
| 5 | Vinyl Bromide | Pd(PPh₃)₄ (5) | - | THF | 65 | 8 | 80-95 |
Experimental Protocols
General Procedure for Stille Coupling of this compound with an Aryl Iodide
This protocol describes a general method for the synthesis of 2-chloro-5-arylpyrimidines.
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound and the aryl iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene to dissolve the reagents.
-
Add Tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes, then separate the layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-5-arylpyrimidine.
Mandatory Visualizations
Stille Coupling Catalytic Cycle
The following diagram illustrates the catalytic cycle for the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Stille Coupling
This diagram outlines the general experimental workflow for a Stille coupling reaction.
Caption: General experimental workflow for Stille coupling.
Further Functionalization
The resulting 2-chloro-5-arylpyrimidine is a valuable intermediate for further diversification. The chloro group at the C2 position can be displaced by various nucleophiles or can participate in other palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings, to introduce additional complexity to the molecule. This sequential coupling strategy allows for the efficient synthesis of highly substituted pyrimidine libraries for drug discovery and other applications.
For example, a subsequent Suzuki-Miyaura coupling could be performed as follows:
Table 2: Suzuki-Miyaura Coupling of 2-Chloro-5-arylpyrimidine
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 70-90 |
| 2 | Heteroarylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 65-85 |
This two-step, one-pot or sequential approach provides a powerful strategy for the rapid assembly of diverse pyrimidine-based molecules. Researchers should carefully consider the compatibility of functional groups on their coupling partners with the chosen reaction conditions.
Application Notes: 2-Chloro-5-(tributylstannyl)pyrimidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(tributylstannyl)pyrimidine is a key organometallic building block in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic molecules. Its structure, featuring a pyrimidine core with a reactive chlorine atom and a tributylstannyl group, makes it an exceptionally versatile reagent for carbon-carbon bond formation. The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved anticancer agents and other therapeutics.[1][2] This compound serves as a critical synthon for introducing the 2-chloropyrimidine moiety into target molecules, most notably through the palladium-catalyzed Stille cross-coupling reaction.[3][4] Its application is particularly prominent in the development of kinase inhibitors, which target signaling pathways often dysregulated in cancer.[5][6]
Key Applications in Drug Discovery
The primary utility of this compound is as a nucleophilic partner in Stille cross-coupling reactions. This allows for the efficient and regioselective synthesis of 5-substituted-2-chloropyrimidines. The resulting products are valuable intermediates that can undergo further functionalization, typically via nucleophilic aromatic substitution (SNAr) at the C2-chloro position, to rapidly build molecular complexity.
Synthesis of Kinase Inhibitors: The pyrimidine core is central to the design of numerous kinase inhibitors that target critical cell signaling pathways, such as the PI3K/Akt/mTOR and Aurora Kinase pathways.[1][5][7] Dysregulation of these pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.[8] this compound provides a reliable route to construct pyrimidine-based scaffolds that can be elaborated into potent and selective inhibitors. For example, molecules containing 2-aminopyrimidine and 2,4-diaminopyrimidine scaffolds have shown potent inhibition of Aurora kinases (AURK) and Polo-like kinases (PLK).[2]
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value |
| CAS Number | 155191-68-7 |
| Molecular Formula | C₁₆H₂₉ClN₂Sn |
| Molecular Weight | 403.58 g/mol |
| Appearance | Liquid |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Toluene). Low solubility in water. |
| Stability | Stable to air and moisture, facilitating ease of handling compared to other organometallic reagents.[3][4] |
Core Experimental Protocol: Stille Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Stille cross-coupling of this compound with an aryl or heteroaryl halide.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl Halide (e.g., Iodide or Bromide) (1.0-1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst/additive
-
Inert Gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere system (Schlenk line or glovebox)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0-1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and optional CuI (5-10 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene) to the flask via syringe. Stir the mixture for 5-10 minutes to ensure dissolution.
-
Stannane Addition: Add this compound (1.0 equiv) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 5-aryl-2-chloropyrimidine.
| Parameter | Typical Condition | Notes |
| Catalyst | Pd(PPh₃)₄ | Other Pd(0) or Pd(II) precursors can be used.[9] |
| Solvent | Toluene, Dioxane, DMF | Must be anhydrous and degassed. |
| Temperature | 80-110 °C | Varies depending on the reactivity of the coupling partners. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS for completion. |
| Workup | Aqueous KF wash | Crucial for removing toxic tin byproducts.[4] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical synthetic workflow using this compound to generate a core intermediate for kinase inhibitor synthesis.
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Preparation of 2,5-Disubstituted Pyrimidines with Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of 2,5-disubstituted pyrimidines as potential anticancer agents. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown significant promise in the development of novel cancer therapeutics. This document outlines the synthetic strategies, detailed experimental protocols for biological evaluation, and data on the anticancer activity of representative compounds.
Synthetic Strategies for 2,5-Disubstituted Pyrimidines
The synthesis of 2,5-disubstituted pyrimidines can be achieved through various organic reactions. Two of the most common and versatile methods are nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling.
1.1. Nucleophilic Aromatic Substitution
This method involves the reaction of a pyrimidine core bearing a leaving group (e.g., a halogen) with a nucleophile. For the synthesis of 2,5-disubstituted pyrimidines, a common starting material is 2-chloro-5-bromopyrimidine. The chloro group at the 2-position is more susceptible to nucleophilic attack than the bromo group at the 5-position, allowing for sequential and regioselective substitutions.
1.2. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. In the context of 2,5-disubstituted pyrimidines, this reaction is typically used to introduce an aryl or heteroaryl substituent at the 5-position of a 2-substituted-5-bromopyrimidine intermediate.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected 2,5-disubstituted pyrimidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | 2-Substituent | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | (5-methylthiophen-2-yl)methoxy | H | HeLa | 82.7 | [1] |
| 2 | Benzyloxy | 4-methoxyphenyl | A549 | Moderate Activity | [1] |
| 3 | Benzyloxy | 3,4-dimethoxyphenyl | A549 | Moderate Activity | [1] |
Experimental Protocols
3.1. Synthesis of 2-(Benzyloxy)-5-bromopyrimidine (Intermediate A)
This protocol describes the synthesis of a key intermediate for the subsequent Suzuki-Miyaura coupling reaction.
Materials:
-
5-bromo-2-chloropyrimidine
-
Benzyl alcohol
-
Potassium tert-butoxide
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
To a flask at room temperature, add 5-bromo-2-chloropyrimidine (3.00 g, 15.51 mmol), benzyl alcohol (1.84 g, 17.06 mmol), and DMF (10 mL).
-
Add potassium tert-butoxide (2.82 g, 23.26 mmol) in portions while stirring.
-
Continue the reaction at room temperature for 2 hours.
-
Add water to the reaction mixture and filter the resulting precipitate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 2-(benzyloxy)-5-bromopyrimidine.
3.2. Synthesis of 2-(Benzyloxy)-5-phenylpyrimidine (Representative Compound)
This protocol outlines the Suzuki-Miyaura cross-coupling of Intermediate A with phenylboronic acid.
Materials:
-
2-(Benzyloxy)-5-bromopyrimidine (Intermediate A)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-(benzyloxy)-5-bromopyrimidine (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting pyrimidine).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final 2-(benzyloxy)-5-phenylpyrimidine.
3.3. In Vitro Anticancer Activity Evaluation
3.3.1. MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (2,5-disubstituted pyrimidines)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability and determine the IC50 value.
3.3.2. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC staining kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
3.3.3. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Ice-cold 70% Ethanol
-
PI Staining Solution (containing PI, RNase A, and Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
Signaling Pathways and Experimental Workflows
4.1. Signaling Pathways
The anticancer activity of pyrimidine derivatives can be attributed to their interaction with various cellular signaling pathways. For instance, some pyrimidine derivatives act as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.[2][3][4] Another important target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[5][6][7][8][9] Inhibition of the EGFR signaling pathway can block tumor growth.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stille Coupling with 2-Chloro-5-(tributylstannyl)pyrimidine
Welcome to the technical support center for troubleshooting Stille cross-coupling reactions involving 2-Chloro-5-(tributylstannyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common challenges encountered during experiments.
Troubleshooting Guides & FAQs
Q1: I am observing low to no yield in my Stille coupling reaction. What are the common causes and how can I improve the conversion?
A1: Low or no conversion is a frequent issue in Stille couplings and can stem from several factors related to the catalyst, reagents, or reaction conditions. The pyrimidine nitrogen atoms can also coordinate to the palladium catalyst, potentially leading to deactivation.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is critical. While standard catalysts like Pd(PPh₃)₄ can be effective, more challenging couplings often benefit from more robust systems.[1]
-
Catalyst: Use a reliable Pd(0) source like Pd(PPh₃)₄ or generate it in situ from a Pd(II) precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands. Ensure the catalyst is not old or decomposed.
-
Ligands: For heteroaromatic chlorides, which can be less reactive, consider using bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (P(tBu)₃) or tri(o-tolyl)phosphine (P(o-tol)₃).[2] These ligands facilitate the oxidative addition step, which is often rate-limiting.
-
-
Solvent and Reagent Purity: Stille reactions are sensitive to air and moisture.
-
Solvent: Use anhydrous, degassed solvents. Toluene, DMF, and dioxane are common choices.[2][3] Degassing with argon or nitrogen for 30-45 minutes before use is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3]
-
Reagents: Ensure the this compound and the coupling partner are pure. Impurities can interfere with the catalytic cycle.
-
-
Reaction Temperature: Many Stille couplings require heat to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase to 80-110 °C may be necessary.[2]
-
Additives: Certain additives can significantly enhance reaction rates and yields.
-
Copper(I) Iodide (CuI): CuI is a known co-catalyst that can accelerate the transmetalation step.[3]
-
Lithium Chloride (LiCl): LiCl can facilitate the reaction by breaking up tin-solvent aggregates and accelerating transmetalation.[3]
-
Cesium Fluoride (CsF): For less reactive chlorides, CsF can be used to activate the organostannane reagent.[4]
-
Table 1: General Optimization Parameters for Stille Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Provides the active Pd(0) catalyst. Pd(II) sources are reduced in situ.[1] |
| Ligand | PPh₃, P(o-tol)₃, P(tBu)₃, AsPh₃ | Bulky, electron-rich ligands promote oxidative addition and stabilize the catalyst.[2] |
| Solvent | Toluene, Dioxane, DMF (Anhydrous, Degassed) | Inert solvents are required. DMF can sometimes accelerate reactions with polar substrates.[2][3] |
| Temperature | 80 - 110 °C | Overcomes activation energy barriers, particularly for less reactive electrophiles like chlorides.[2] |
| Additive | CuI, LiCl, CsF | Can accelerate the transmetalation step and activate the organostannane.[3][4][5] |
Q2: My reaction is producing significant side products, primarily from homocoupling of the stannane. How can I minimize this?
A2: Homocoupling of the organostannane (R-Sn + R-Sn → R-R) is one of the most common side reactions in Stille coupling.[6] It is often caused by the presence of oxygen or proceeds through a competing catalytic cycle. Protodestannylation (replacement of the -SnBu₃ group with a hydrogen) can also occur, especially in the presence of acidic impurities or moisture.
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture. This involves using a flame-dried flask, maintaining a positive pressure of an inert gas (Argon or Nitrogen), and using properly degassed solvents. Oxygen can promote the oxidative homocoupling of the organostannane.[3]
-
Control Temperature: While heat is often necessary, excessive temperatures can sometimes favor side reactions. Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate.
-
Reagent Purity: Use freshly purified reagents. Old or impure organostannanes may contain tin oxides or other species that promote side reactions.
-
Choice of Ligand: The ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. Experimenting with different phosphine ligands may reduce the amount of homocoupling.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed Stille coupling reactions.
Q3: How can I effectively remove the tributyltin byproducts from my final product?
A3: Tributyltin halides (e.g., Bu₃SnCl) are toxic byproducts of the Stille reaction and their removal can be challenging due to their nonpolar nature.[3]
Recommended Workup Procedures:
-
Potassium Fluoride (KF) Wash: This is the most common and effective method.[3] After the reaction is complete, dilute the mixture with an organic solvent (like ethyl acetate or diethyl ether) and wash it with a saturated aqueous solution of KF. The fluoride ions react with the tributyltin species to form insoluble and easily filterable tributyltin fluoride (Bu₃SnF). Stirring the biphasic mixture for 30 minutes to an hour is often recommended.
-
Silica Gel Chromatography: If the KF wash is insufficient, column chromatography can be effective.
-
Tributyltin compounds are nonpolar, so they will elute quickly with nonpolar eluents like hexanes.
-
Adding a small amount of triethylamine (~2-5%) to the eluent can help prevent the streaking of tin residues on the column.[3]
-
-
DIBAL-H Treatment: In some cases, treatment with diisobutylaluminium hydride (DIBAL-H) can convert tin halides to the less polar Bu₃SnH, which is more volatile and easier to remove. This method should be used with caution as DIBAL-H can reduce other functional groups.
Experimental Protocols
General Protocol for Stille Coupling
This is a representative protocol and may require optimization for your specific aryl halide partner.
-
Setup: To a flame-dried round-bottom flask or Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any solid additives (e.g., CuI, 10 mol%).
-
Reagent Addition: Add the aryl halide (1.0 eq) and this compound (1.1-1.2 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to make a ~0.1 M solution) via syringe.[2]
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 90-110 °C) and monitor its progress by TLC or LC-MS.[2] Reactions are typically run for 12-24 hours.[2]
-
Workup:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of KF for 30 minutes, then separate the layers.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Visualized Mechanisms and Workflows
Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.[6]
Decision Tree for Condition Selection
References
Technical Support Center: Removal of Tributyltin Residues from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing tributyltin residues from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common tributyltin byproducts that I need to remove from my reaction mixture?
The most common organotin byproducts encountered are tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), hexabutylditin (Bu₃SnSnBu₃), and unreacted tributyltin reagents. The presence of these byproducts is a concern due to their toxicity, which can interfere with downstream applications and biological assays.[1]
Q2: I performed an aqueous potassium fluoride (KF) wash, but I'm still detecting tributyltin residues. What could be the problem?
Several factors can lead to incomplete removal of tributyltin residues with an aqueous KF wash:
-
Insufficient Contact Time: Ensure that the biphasic mixture is vigorously stirred or shaken for an adequate duration, with at least one hour being recommended for complete precipitation of tributyltin fluoride (Bu₃SnF).[2]
-
Formation of an Interfacial Precipitate: A solid precipitate of Bu₃SnF can form at the interface between the organic and aqueous layers, which can trap the desired product and hinder efficient separation. If this occurs, filtering the entire mixture through a pad of Celite® is an effective solution.[1]
-
Unreacted Tin Hydrides: If your reaction mixture contains significant amounts of tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), a KF wash alone may be insufficient. It is advisable to pre-treat the reaction mixture with iodine (I₂) to convert these species into tributyltin iodide (Bu₃SnI), which is more readily removed by the subsequent KF wash.[3]
Q3: Are there any alternatives to the aqueous KF wash for removing tributyltin residues?
Yes, several other effective methods can be employed:
-
Chromatographic Methods:
-
Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been demonstrated to reduce organotin impurities to below 15 ppm.[1][2]
-
Basic Alumina or Silica Gel with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel pre-treated with approximately 2-5% triethylamine in the eluent can efficiently remove organotin byproducts.[1]
-
-
Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract organotin compounds into the aqueous phase.[1]
-
Chemical Conversion: Treating the reaction mixture with reagents like iodine (I₂) can convert unreacted tin hydrides and ditins to tin halides, which are then more easily removed by a subsequent KF wash.[1]
Q4: My product is a solid. What is the best way to purify it from tributyltin residues?
For solid products, recrystallization is often a highly effective purification method. Slurrying the crude solid product in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[4]
Q5: How can I minimize the formation of tributyltin byproducts in the first place?
While complete prevention is challenging, you can minimize the formation of byproducts by carefully controlling the stoichiometry of your reagents. Using a slight excess of the organotin reagent is common to drive the reaction to completion, but a large excess should be avoided.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent Tin Contamination After KF Wash | Insufficient mixing or contact time. Formation of a stable emulsion. The specific tin species is not reactive towards KF. | Increase the stirring or shaking time to at least one hour.[2] Filter the entire mixture through Celite® to break the emulsion and remove the precipitate.[1] Pre-treat the mixture with iodine (I₂) to convert unreacted tin hydrides to tin iodides before the KF wash.[3] |
| Formation of an Insoluble Precipitate at the Organic/Aqueous Interface | Precipitation of tributyltin fluoride (Bu₃SnF). | Filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate.[1] |
| Product is Water-Soluble or Polar | Standard aqueous workups are challenging. | Avoid aqueous washes. Attempt direct purification by flash chromatography using a modified stationary phase, such as 10% K₂CO₃ on silica gel.[1][2] |
| Difficulty Removing Unreacted Tin Hydrides (e.g., Bu₃SnH) | Tin hydrides are less reactive towards KF. | Before the KF wash, treat the crude reaction mixture with iodine (I₂) to convert the tin hydrides to tin iodides (Bu₃SnI), which are readily precipitated by KF.[3] |
| Organotin Residues Detected After Column Chromatography | Co-elution of the product and tin species. | Add triethylamine (~2-5%) to the eluent during silica gel chromatography.[1] Alternatively, use a stationary phase of 10% KF or 10% K₂CO₃ on silica gel.[1][2] |
Quantitative Data on Removal Efficiency
The following table summarizes the reported efficiency of various methods for removing tributyltin residues.
| Method | Reported Residual Tin Level | Reference(s) |
| Chromatography with 10% K₂CO₃ on Silica Gel | < 15 ppm | [1][2] |
| Chromatography with 10% KF on Silica Gel | < 30 ppm | [2] |
| Aqueous Extraction with 5% Oxalic Acid | 4-7 ppm | [1] |
| Fluoride Workup and Column Chromatography | Not Detectable (by ICP analysis) | [1] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite® Filtration
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or saturated ammonium chloride solution to remove highly polar impurities.
-
KF Treatment: Wash the organic layer 2-3 times with a saturated aqueous solution of 1M KF. Shake the separatory funnel vigorously for at least 1 minute during each wash.[1]
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Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF.[1]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
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Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.[1]
Protocol 2: Chromatography with Potassium Carbonate/Silica Gel Stationary Phase
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[1]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[1]
Protocol 3: Acidic Extraction with Oxalic Acid
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Extraction: Transfer the diluted mixture to a separatory funnel and wash with a 5% aqueous solution of oxalic acid. Shake vigorously for 1-2 minutes. Repeat the extraction 2-3 times.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Final Washes: Wash the organic layer with brine and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo.
Protocol 4: Chemical Conversion with Iodine (I₂)
-
Reaction Quenching: After the primary reaction is complete, cool the mixture to room temperature.
-
Iodine Treatment: Add a solution of iodine (I₂) in a suitable solvent (e.g., diethyl ether) dropwise to the reaction mixture until the characteristic iodine color persists. This indicates the conversion of residual tin hydrides and ditins to tin iodides.[2]
-
Aqueous Workup: Proceed with an aqueous workup, such as the KF wash described in Protocol 1, to remove the resulting tin iodides.
Visualizations
Caption: Experimental workflow for selecting a tributyltin residue removal method.
Caption: Troubleshooting logic for removing persistent tributyltin residues.
References
Technical Support Center: Optimizing Palladium Catalysts for Chloropyrimidine Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions of chloropyrimidines.
Frequently Asked Questions (FAQs)
Q1: Why are my yields consistently low when coupling chloropyrimidines?
A1: Low yields in chloropyrimidine couplings are common due to the high bond strength of the C-Cl bond, which makes the oxidative addition step in the catalytic cycle challenging. The electron-deficient nature of the pyrimidine ring can also influence reactivity. Furthermore, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1]
Q2: What are the most critical parameters to optimize for a successful chloropyrimidine coupling reaction?
A2: The most critical parameters to optimize are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. These factors have a significant impact on catalyst activity, stability, and overall reaction efficiency.
Q3: Which palladium catalysts and ligands are most effective for chloropyrimidine couplings?
A3: For challenging substrates like chloropyrimidines, standard catalysts like Pd(PPh₃)₄ may be insufficient. Highly active catalyst systems are often required. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are known to be highly effective as they are sterically bulky and electron-rich, which promotes the formation of the active monoligated palladium(0) species.
Q4: How do I choose the right base for my reaction?
A4: The base plays a crucial role in activating the coupling partner (e.g., boronic acid in Suzuki coupling) and regenerating the catalyst. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) are commonly used. The choice of base can also be influenced by its solubility in the chosen solvent.
Q5: What are common side reactions, and how can I minimize them?
A5: Common side reactions include hydrodehalogenation (replacement of -Cl with -H), protodeboronation (in Suzuki coupling), and homocoupling of the coupling partners. To minimize these, ensure a thoroughly degassed reaction setup to exclude oxygen, use anhydrous solvents, and carefully select the base and reaction temperature. Using boronic esters (e.g., pinacol esters) instead of boronic acids can also enhance stability in Suzuki couplings.
Troubleshooting Guides
Problem 1: Low to No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst System | • Switch to a more active palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂).• Employ bulky, electron-rich ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.• Increase catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Ineffective Base | • Screen a variety of bases, including K₃PO₄, Cs₂CO₃, and for aminations, NaOtBu.• Ensure the base is finely powdered and well-dispersed in the reaction mixture. |
| Inappropriate Solvent | • Use anhydrous and degassed solvents such as 1,4-dioxane, toluene, or THF.• For Suzuki couplings, a mixture of an organic solvent and water (e.g., dioxane/water) can be beneficial for dissolving the base.[2] |
| Insufficient Reaction Temperature | • Gradually increase the reaction temperature, typically in the range of 80-120 °C.• Consider using microwave irradiation to accelerate the reaction. |
| Catalyst Deactivation | • Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.• The pyrimidine nitrogen can poison the catalyst; using bulky ligands can shield the palladium center. |
Problem 2: Formation of Significant Side Products (e.g., Hydrodehalogenation, Homocoupling)
| Side Product | Mitigation Strategies |
| Hydrodehalogenation | • Optimize the choice of ligand and base.• Lower the reaction temperature, as higher temperatures can sometimes favor this side reaction.• Ensure strictly anhydrous conditions. |
| Homocoupling | • Thoroughly degas all solvents and reagents to remove oxygen.• Use a well-defined Pd(0) precatalyst or ensure efficient in situ reduction of a Pd(II) source. |
| Protodeboronation (Suzuki) | • Use fresh, high-purity boronic acid or consider using more stable boronic esters (e.g., pinacol esters).• Use anhydrous solvents and reagents where possible. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyrimidines
| Chloropyrimidine | Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd₂(dba)₃ (2.5) | PPh₃ (10) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | <5 |
| 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 |
| 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 88 |
Data compiled from various sources for illustrative purposes.
Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Chloropyrimidines
| Chloropyrimidine | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyrimidine | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 92 |
| 2-Chloropyrimidine | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 |
| 4-Chloropyrimidine | Benzylamine | Pd(OAc)₂ (2) | Josiphos (4) | K₃PO₄ | Toluene | 100 | 16 | 78 |
| 2,4-Dichloropyrimidine | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | THF | 80 | 12 | 89 (mono-amination) |
Data compiled from various sources for illustrative purposes.
Table 3: Conditions for Other Palladium-Catalyzed Couplings of Chloropyrimidines
| Reaction Type | Chloropyrimidine | Coupling Partner | Palladium Catalyst (mol%) | Ligand/Additive | Base/Reagent | Solvent | Temp (°C) | Yield (%) |
| Cyanation | 2-Chloropyrimidine | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | dppf (4) | K₂CO₃ | DMA | 120 | 85 |
| Sonogashira | 4,6-Dichloropyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 65 | 75 (mono-alkynylation) |
| Heck | 2-Chloropyrimidine | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 80 |
Conditions are representative and may require optimization for specific substrates.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
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Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk tube.
-
Catalyst Pre-formation: Add anhydrous, degassed toluene (3 mL) and stir for 10 minutes at room temperature.
-
Reagent Addition: Add the chloropyrimidine (1.0 mmol) and the amine (1.2 mmol).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.
Caption: A logical flowchart for troubleshooting low-yielding reactions.
References
Technical Support Center: Stille Coupling of Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Stille cross-coupling of pyrimidine derivatives. The following information is designed to help you navigate common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Stille coupling of pyrimidines?
A1: The most prevalent side reactions include:
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Homocoupling: The dimerization of the organostannane reagent to form an R²-R² byproduct. This can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[1]
-
Protodestannylation: The cleavage of the carbon-tin bond of the organostannane reagent by a proton source, leading to the formation of a protonated (R²-H) byproduct.
-
Dehalogenation: The reduction of the halopyrimidine starting material, where the halogen atom is replaced by a hydrogen atom. This can be more pronounced in solvents like dioxane and DMF.
-
Hydrolysis of the Organostannane: If water is present in the reaction mixture, the organostannane can hydrolyze, reducing the amount of reagent available for the cross-coupling.
Q2: My Stille coupling reaction with a chloropyrimidine is not proceeding or is giving a very low yield. What are the likely causes?
A2: Low reactivity of chloropyrimidines is a common issue. The strength of the carbon-halogen bond is a critical factor in the oxidative addition step of the catalytic cycle, with the general reactivity trend being I > Br > Cl > F.[2] Chloropyrimidines are often the least reactive among the commonly used halopyrimidines. To improve the yield, you may need to:
-
Use a more active catalyst system, such as one with bulky, electron-rich phosphine ligands.
-
Increase the reaction temperature.
-
Employ additives like Cu(I) salts, which can accelerate the transmetalation step.[3]
Q3: I am observing a significant amount of homocoupling of my organostannane reagent. How can I minimize this side reaction?
A3: Homocoupling is a common side reaction in Stille couplings.[4] To minimize it, you can try the following:
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Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen), as oxygen can promote homocoupling.[5]
-
Use a Pd(0) source that does not require a pre-reduction step in the reaction mixture.
-
Adjust the stoichiometry of your reagents. Using a slight excess of the halopyrimidine may favor the cross-coupling pathway.
-
The choice of ligand can also influence the extent of homocoupling.
Q4: When using a dihalopyrimidine, such as 2,4-dichloropyrimidine, I am getting a mixture of products. How can I control the regioselectivity?
A4: The regioselectivity of cross-coupling on dihalopyrimidines is influenced by the electronic properties of the pyrimidine ring and the reaction conditions. Generally, the order of reactivity for the different positions on the pyrimidine ring is C4(6) > C2 > C5.[2] To achieve selective coupling:
-
To favor coupling at the more reactive C4 position, milder reaction conditions can often be used.
-
For selective coupling at the less reactive C2 position, a more robust catalyst system and higher temperatures may be necessary. It is often strategic to first functionalize the C4 position and then perform a second coupling at the C2 position.
-
The choice of catalyst and ligand system can sometimes be tailored to favor one position over the other.[6]
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Materials
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. If using a Pd(II) precatalyst, ensure that it is effectively reduced to the active Pd(0) species in situ. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. |
| Low Reactivity of Halopyrimidine | If using a chloropyrimidine, consider switching to the more reactive bromopyrimidine or iodopyrimidine if synthetically feasible. Alternatively, use more forcing reaction conditions (higher temperature, more active ligand). |
| Poor Ligand Choice | The ligand plays a crucial role in stabilizing the catalyst and facilitating the reaction. For electron-deficient pyrimidines, electron-rich and bulky phosphine ligands can be effective. Screen a variety of ligands to find the optimal one for your specific substrates. |
| Suboptimal Solvent | The choice of solvent can impact the solubility of reagents and the reaction rate. Common solvents include toluene, DMF, and dioxane. Ensure the solvent is anhydrous and degassed. |
Problem 2: Formation of Significant Side Products
| Observed Side Product | Possible Cause | Troubleshooting Steps |
| Homocoupled Organostannane | Oxygen in the reaction mixture; inefficient transmetalation. | Thoroughly degas all solvents and reagents. Run the reaction under a strict inert atmosphere. The addition of a Cu(I) co-catalyst can sometimes accelerate the desired cross-coupling over homocoupling. |
| Dehalogenated Pyrimidine | Presence of a hydrogen source; slow reductive elimination. | Ensure all reagents and solvents are anhydrous. Using a bulkier ligand may promote reductive elimination and reduce the lifetime of intermediates that can lead to dehalogenation. Consider changing the solvent from dioxane or DMF to toluene. |
| Protodestannylated Reagent | Presence of acidic protons or water. | Use anhydrous solvents and reagents. If your substrate has acidic protons, use a non-protic solvent and a non-nucleophilic base if one is required for other reasons. |
Data Presentation
The following table provides a summary of how different reaction parameters can influence the outcome of the Stille coupling of a hypothetical 2-chloropyrimidine with an organostannane. The yields are illustrative and will vary depending on the specific substrates used.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Yield (%) | Dehalogenation Yield (%) |
| 1 | Pd₂(dba)₃ (2) | PPh₃ (8) | Dioxane | 100 | 45 | 15 | 20 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | Toluene | 110 | 85 | 5 | 5 |
| 3 | Pd(PPh₃)₄ (5) | - | DMF | 90 | 60 | 20 | 10 |
| 4 | Pd₂(dba)₃ (2) / CuI (10) | P(t-Bu)₃ (4) | Toluene | 110 | 90 | <5 | <5 |
Experimental Protocols
Representative Protocol for the Stille Coupling of 2-Chloro-4-phenylpyrimidine with (Tributylstannyl)benzene
This protocol is a general guideline and may require optimization for different substrates.
Materials:
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2-Chloro-4-phenylpyrimidine (1.0 equiv)
-
(Tributylstannyl)benzene (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
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XPhos (4 mol%)
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Anhydrous, degassed toluene
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Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-chloro-4-phenylpyrimidine, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add (tributylstannyl)benzene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts. Stir vigorously for 30 minutes, then filter through a pad of Celite®.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for Stille coupling of pyrimidines.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Stille_reaction [chemeurope.com]
- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Purification of Products from 2-Chloro-5-(tributylstannyl)pyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 2-Chloro-5-(tributylstannyl)pyrimidine, primarily focusing on Stille coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 2,5-disubstituted pyrimidine products.
Problem 1: Persistent Tin Impurities After Initial Workup
| Possible Cause | Suggested Solution |
| Incomplete removal of tributyltin byproducts (e.g., Bu₃SnCl, Bu₃SnBr) during aqueous workup. | Enhanced Aqueous Workup: Wash the organic layer multiple times (2-3 times) with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for at least one hour during each wash to facilitate the precipitation of insoluble tributyltin fluoride (Bu₃SnF).[1] If a solid precipitate forms at the interface, filter the mixture through a pad of Celite®.[1] |
| Co-elution of organotin residues with the desired product during column chromatography. | Modified Column Chromatography: Pre-treat the silica gel by preparing a slurry with the eluent containing 2-5% triethylamine. This can help in retaining the tin byproducts on the column.[2] Alternatively, using a stationary phase of silica gel mixed with 10% w/w anhydrous potassium carbonate can be highly effective in removing organotin impurities. |
| The desired product is a solid and tin impurities are trapped within the crystal lattice. | Recrystallization/Slurrying: For solid products, recrystallization can be an effective purification method. Slurrying the crude solid in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination. |
Problem 2: Poor Separation or Product Loss During Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate solvent system (eluent) selection. | TLC Optimization: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation between your product and impurities, with a target Rf value of ~0.35 for the product. |
| The product is unstable on silica gel (acidic). | Alternative Stationary Phases or Deactivation: If your product is acid-sensitive, consider using a different stationary phase like alumina. Alternatively, you can deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample. |
| The product is very polar and does not move from the baseline. | Reverse-Phase Chromatography or Modified Eluent: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) might be more suitable. Alternatively, for normal phase silica, a more polar eluent system, such as dichloromethane with a small percentage of methanol, can be used. |
| The product is insoluble and difficult to load onto the column. | Solid Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column. |
Problem 3: Difficulty with Product Crystallization
| Possible Cause | Suggested Solution |
| The product is an oil or fails to crystallize from the chosen solvent. | Solvent Screening: Experiment with a variety of solvents or solvent mixtures. Good solvent pairs often consist of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble (e.g., dichloromethane/hexane, ethyl acetate/hexane).[3] |
| The solution is not sufficiently saturated. | Concentration or Anti-Solvent Addition: Slowly evaporate the solvent from the solution to increase the concentration of your product. Alternatively, you can add a miscible "anti-solvent" (a solvent in which your product is insoluble) dropwise to induce precipitation. |
| The product is too soluble in the chosen solvent, even at low temperatures. | Two-Solvent Crystallization: Dissolve the compound in a minimal amount of a hot "good" solvent. Then, while the solution is still warm, add a "poor" solvent dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly.[4] |
| The product is only soluble in high-boiling point solvents like DMF or DMSO. | Diffusion Crystallization: Dissolve the compound in a small amount of DMF or DMSO in a vial. Place this open vial inside a larger sealed container with a more volatile anti-solvent (e.g., diethyl ether, dichloromethane). The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization over time.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a Stille coupling reaction with this compound?
A1: The most common impurities are organotin byproducts such as tributyltin chloride (Bu₃SnCl) or tributyltin bromide (Bu₃SnBr), unreacted this compound, and potentially homocoupled products of the organostannane.[6]
Q2: How can I effectively monitor the progress of my column chromatography?
A2: Thin-layer chromatography (TLC) is the most common and effective method. By spotting the crude mixture, collected fractions, and a reference standard (if available) on the same TLC plate, you can track the separation and identify the fractions containing your pure product.
Q3: My product is a basic pyrimidine derivative. Are there any special considerations for column chromatography?
A3: Yes, for basic compounds, it is often beneficial to add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the eluent. This can prevent peak tailing and improve the separation on silica gel.
Q4: How can I confirm the purity of my final product?
A4: The purity of the final product should be assessed using multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can reveal the presence of impurities. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can provide quantitative information about purity. Mass spectrometry (MS) will confirm the molecular weight of your desired product.
Q5: Are there any safety precautions I should take when handling tributyltin compounds?
A5: Yes, organotin compounds are toxic and should be handled with care in a well-ventilated fume hood.[4][5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All tin-containing waste should be disposed of according to your institution's hazardous waste guidelines.
Data Presentation
Table 1: Typical Purification Outcomes for Stille Coupling of this compound with Aryl Halides (Representative Data)
| Purification Method | Typical Yield Range (%) | Typical Purity (%) | Key Considerations |
| Column Chromatography (Silica Gel) | 60-90% | >95% | Eluent system must be optimized via TLC. Addition of triethylamine may be necessary for basic products. |
| Recrystallization | 50-80% | >98% | Dependent on finding a suitable solvent system. May require multiple recrystallizations for high purity. |
| Preparative HPLC | 40-70% | >99% | Higher purity can be achieved, but it is less scalable and may result in lower yields due to handling losses. |
Note: Yields and purity are highly dependent on the specific substrates, reaction conditions, and the efficiency of the purification technique.
Experimental Protocols
Protocol 1: General Procedure for a Stille Coupling Reaction and Subsequent Purification
This protocol describes a representative Stille coupling of this compound with an aryl bromide, followed by a detailed purification procedure.
Reaction:
-
To a flame-dried round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a copper(I) iodide (CuI) co-catalyst (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous and degassed solvent (e.g., DMF or toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
Purification:
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of KF (2 x 50 mL). Stir vigorously for at least 1 hour for each wash.
-
If a precipitate forms, filter the organic layer through a pad of Celite®.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate determined by prior TLC analysis).
-
Pack a column with the silica slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
-
Recrystallization (if necessary):
-
Dissolve the product from the column in a minimal amount of a hot solvent (e.g., ethanol, or an ethyl acetate/hexane mixture).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Visualizations
Caption: Workflow for Stille coupling and subsequent product purification.
Caption: Troubleshooting logic for purification of Stille coupling products.
References
Technical Support Center: Catalyst Deactivation in Pyrimidine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in pyrimidine cross-coupling reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with pyrimidine substrates particularly challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atoms within the pyrimidine ring. These nitrogen atoms can coordinate strongly to the palladium catalyst, leading to the formation of stable, inactive catalyst complexes. This phenomenon, often referred to as catalyst poisoning, can halt the catalytic cycle and significantly reduce reaction yields.[1][2] The proximity of the nitrogen atom to the reaction site, especially in 2-halopyrimidines, enhances this inhibitory effect.
Q2: What are the common visual indicators of catalyst deactivation in my reaction?
A2: A common sign of catalyst deactivation is a change in the color of the reaction mixture to black or the formation of a black precipitate. This typically indicates the formation of palladium black, which is an agglomeration of the active Pd(0) species into an inactive form. Another indicator is the reaction stalling before completion, which can be observed through monitoring techniques like TLC or LC-MS.
Q3: How does the choice of palladium precursor affect catalyst deactivation?
A3: The palladium precursor can influence the initial stages of the catalytic cycle. Using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state can sometimes promote side reactions like homocoupling. Employing a Pd(0) source directly or using a precatalyst that rapidly generates the active species can help minimize these issues.[2]
Q4: Can the choice of base and solvent impact catalyst stability?
A4: Yes, the base and solvent system is crucial. The base activates the boronic acid for transmetalation, but an inappropriate choice can lead to side reactions like protodeboronation, especially at high temperatures.[2][3] The solvent not only affects the solubility of the reactants but also the stability of the catalytic species. A solvent's ability to stabilize the active catalyst can prevent aggregation and deactivation.[4]
Troubleshooting Guides
This section provides structured guidance for specific issues you might encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Poisoning by Pyrimidine Nitrogen | Switch to a bulkier, more electron-rich ligand (e.g., Buchwald ligands like SPhos, XPhos, or NHC ligands like IPr).[2] | Bulky ligands can sterically hinder the coordination of the pyrimidine nitrogen to the palladium center, preventing catalyst inhibition.[2] |
| Inactive Catalyst | Ensure your palladium source is active and, if using a Pd(II) precatalyst, that it is effectively reduced to Pd(0). Consider using a direct Pd(0) source.[2] | The catalytic cycle requires the active Pd(0) species. Inefficient reduction of a Pd(II) precatalyst will result in low catalytic activity. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments, while monitoring for decomposition.[2] | Higher temperatures can overcome the activation energy for the oxidative addition of less reactive C-Cl bonds.[2] |
| Inappropriate Base | Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[2] | The base is critical for activating the boronic acid. A base that is too weak may not be effective, while a base that is too strong could promote side reactions.[2] |
Issue 2: Formation of Palladium Black
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Lower the reaction temperature and potentially extend the reaction time. | High temperatures can accelerate the agglomeration of Pd(0) into inactive palladium black. |
| Slow Catalysis Leading to Agglomeration | Optimize reaction conditions to increase the catalytic rate (e.g., ligand and base selection). | If the catalytic cycle is slow due to inhibition, the active Pd(0) species has a longer lifetime in solution, increasing the likelihood of aggregation. |
| Low Ligand-to-Metal Ratio | Ensure an adequate excess of the phosphine ligand is present. | The ligand stabilizes the active Pd(0) species and prevents it from aggregating. |
Issue 3: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Ensure the reaction is thoroughly degassed and run under a strict inert atmosphere (e.g., using a Schlenk line or glovebox).[2][5] | Oxygen can promote the homocoupling of boronic acids.[2] |
| Inefficient Reduction of Pd(II) Precatalyst | Use a Pd(0) source or a precatalyst system that ensures rapid and efficient generation of the active catalyst.[2] | Pd(II) species can facilitate the homocoupling of boronic acids.[2] |
| Suboptimal Base and/or High Temperature | Screen different bases and consider lowering the reaction temperature. For protodeboronation, consider switching from a boronic acid to a more stable boronate ester (e.g., pinacol ester).[2] | The combination of a strong base and high temperature can lead to the cleavage of the C-B bond (protodeboronation).[2][3] |
Data Presentation
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [3] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [3] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [3] |
Table 2: Effect of Solvent on Suzuki Coupling of 2,4-dichloropyrimidine and Phenylboronic Acid
| Solvent | Yield (%) |
| 1,4-Dioxane/H₂O (2:1) | 80 |
| Toluene/H₂O (2:1) | 75 |
| DMF/H₂O (2:1) | 65 |
| THF/H₂O (2:1) | 60 |
| Reaction Conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base, 100 °C, 15 min (microwave irradiation). |
Table 3: Effect of Catalyst Loading on Suzuki Coupling of Iodobenzene and Phenylboronic Acid
| Catalyst | Catalyst Loading | Time to 100% Yield |
| 3% Pd/C | 3 mol% | 10 min |
| 2% Pd/C | 2 mol% | 15 min |
| 1% Pd/C | 1 mol% | 20 min |
| 0.5% Pd/C | 0.5 mol% | ~80% yield in 60 min |
| Source: Adapted from[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Chloropyrimidine under Inert Atmosphere (Schlenk Line)
Reagents and Materials:
-
Chloropyrimidine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene)
-
Schlenk flask and condenser
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen) and vacuum pump
Procedure:
-
Assembly and Purging: Assemble the Schlenk flask with a stir bar and condenser and connect it to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "purge-and-refill" cycle three times to ensure an oxygen-free environment.[5][7]
-
Addition of Solids: Under a positive flow of inert gas, quickly add the chloropyrimidine, arylboronic acid, palladium catalyst, and base to the Schlenk flask.[5]
-
Solvent Addition: Add the degassed solvent to the flask via a syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5][7]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Protocol 2: In-situ Monitoring of Catalyst Deactivation using NMR Spectroscopy
Objective: To observe the formation of inactive catalyst species or the degradation of ligands.
Procedure:
-
Set up the cross-coupling reaction as described in Protocol 1, but in an NMR tube fitted with a sealable cap (e.g., a J. Young valve).
-
Use a deuterated solvent appropriate for the reaction.
-
Acquire an initial ³¹P NMR spectrum to observe the signal(s) of the active phosphine ligand coordinated to the palladium center.
-
Heat the reaction to the desired temperature and acquire ³¹P NMR spectra at regular intervals.
-
Analysis:
-
The appearance of new signals may indicate the formation of different palladium-phosphine complexes, some of which may be inactive.
-
A decrease in the intensity of the active ligand signal without a corresponding increase in product formation can suggest catalyst decomposition.
-
The appearance of a signal corresponding to the phosphine oxide indicates ligand degradation.
-
Visualizations
References
Technical Support Center: Managing Homocoupling in Stille Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing homocoupling side products during Stille cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Stille reaction?
A1: Homocoupling is a common side reaction in Stille coupling where two molecules of the organostannane reagent (R²-SnR₃) react with each other to form a symmetrical dimer (R²-R²), instead of coupling with the intended organic electrophile (R¹-X). This reduces the yield of the desired cross-coupled product (R¹-R²) and complicates purification.[1][2][3]
Q2: What are the primary causes of homocoupling in Stille reactions?
A2: Homocoupling in Stille reactions is believed to occur through two main pathways. The first involves the reaction of two equivalents of the organostannane with a Pd(II) precatalyst, which then undergoes reductive elimination to yield the homocoupled product. The second pathway is a radical process that can occur with a Pd(0) catalyst.[2]
Q3: How does the choice of palladium catalyst influence homocoupling?
A3: The palladium source can significantly impact the extent of homocoupling. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred as it can directly enter the catalytic cycle for cross-coupling. If a Pd(II) precatalyst like Pd(OAc)₂ is used, its in-situ reduction to the active Pd(0) species in the presence of the organostannane can sometimes promote homocoupling.[1]
Q4: Can the ligands on the palladium catalyst affect the formation of homocoupling byproducts?
A4: Absolutely. The choice of phosphine ligand is crucial. Bulky and electron-rich phosphine ligands, such as P(t-Bu)₃, PCy₃, and various Buchwald ligands, can accelerate the desired cross-coupling pathway.[1][4] These ligands promote faster reductive elimination of the cross-coupled product, which outcompetes the side reactions leading to homocoupling.[4]
Q5: What is the role of additives like copper(I) iodide (CuI) in minimizing homocoupling?
A5: The addition of co-catalytic or stoichiometric amounts of copper(I) iodide (CuI) can significantly enhance the rate of the Stille reaction, sometimes by a factor of over 1000.[1] It is believed that in polar solvents, CuI can transmetalate with the organostannane to form a more reactive organocuprate species, which then rapidly transmetalates with the palladium catalyst. In ethereal solvents, CuI may also act as a scavenger for free phosphine ligands, which can inhibit the reaction. This overall acceleration of the cross-coupling pathway helps to suppress the slower homocoupling side reaction.
Troubleshooting Guide: Homocoupling Side Products
This guide provides a systematic approach to troubleshoot and minimize the formation of homocoupling byproducts in your Stille reactions.
Problem: Significant formation of the homocoupled product (R²-R²) is observed.
Below is a troubleshooting workflow to address this issue:
Troubleshooting Workflow for Homocoupling
1. Suboptimal Palladium Catalyst or Pre-catalyst Activation
-
Issue: The use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) can lead to homocoupling during its reduction to the active Pd(0) species in the presence of the organostannane.[1][2]
-
Solution:
-
Directly use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the problematic in-situ reduction step.
-
If using a Pd(II) source, ensure that conditions for its reduction are rapid and efficient to minimize the time the organostannane is exposed to the Pd(II) species.
-
2. Inappropriate Ligand Selection
-
Issue: Ligands that are not sufficiently bulky or electron-donating can lead to a slower rate of reductive elimination for the desired cross-coupling product, providing more opportunity for side reactions like homocoupling to occur.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting transmetalation and subsequent reductive elimination steps, favoring the desired cross-coupling pathway.[4] Examples of effective ligands include tri(tert-butyl)phosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and specialized biaryl phosphine ligands (e.g., XPhos).[5]
3. Absence or Incorrect Use of Additives
-
Issue: The reaction kinetics may favor homocoupling under standard conditions.
-
Solution:
4. Suboptimal Reaction Conditions
-
Issue: High temperatures can sometimes promote side reactions, including homocoupling and decomposition.
-
Solution:
-
Temperature: If possible, run the reaction at a lower temperature. The use of highly active catalysts and additives can often allow for milder reaction conditions.
-
Concentration: Adjusting the concentration of the reactants can sometimes influence the relative rates of the desired reaction and side reactions.
-
Data on Minimizing Side Products
The following table summarizes quantitative data from the literature on the effect of additives on the yield of the desired product and the suppression of side products in Stille-type reactions.
| Catalyst System | Additive(s) | Solvent | Desired Product Yield (%) | Ratio of Desired Product to Side Product | Reference |
| CuI (5 mol%) | Na₂CO₃ (0.1 equiv) | DMF | 89 | >20:1 | [6] |
| CuCl (5 mol%) | None | DMF | 79 | >10:1 | [6] |
| CuCl (5 mol%) | Cs₂CO₃ (0.1 equiv) | DMF | 83 | >20:1 | [6] |
| CuOAc (5 mol%) | Cs₂CO₃ (0.1 equiv) | DMF | 80 | >20:1 | [6] |
| Pd(OAc)₂/XPhos | CsF | Toluene | 92 | Not specified | [5] |
| Pd(OAc)₂/XPhos | CsF | Toluene | 90 | Not specified | [5] |
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling with a Pd(0) Catalyst and Bulky Ligand to Minimize Homocoupling
This protocol is a general starting point for a Stille reaction designed to minimize homocoupling by using a Pd(0) source and a bulky, electron-rich phosphine ligand.
Experimental Workflow for Minimized Homocoupling
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aryl halide (1.0 equiv), the organostannane (1.1-1.5 equiv), and an appropriate anhydrous solvent (e.g., toluene, dioxane, or DMF).
-
Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(0) catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., XPhos, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling with CuI Additive to Suppress Homocoupling
This protocol incorporates the use of copper(I) iodide to accelerate the cross-coupling reaction and suppress homocoupling.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), copper(I) iodide (5-20 mol%), and an anhydrous solvent (e.g., DMF or NMP).
-
Reagent Addition: Add the aryl halide (1.0 equiv) and the organostannane (1.1-1.2 equiv) to the flask via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. The aqueous KF wash is particularly important for removing both tin and copper salts.
References
- 1. researchgate.net [researchgate.net]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Removing Organotin Byproducts
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the effective removal of organotin byproducts from reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common organotin byproducts I need to remove from my reaction?
The most prevalent organotin byproducts, particularly after reactions like the Stille coupling, include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted tetraalkyltin starting materials, and, if tin hydrides were used, hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[1]
Q2: I performed an aqueous potassium fluoride (KF) wash, but my product is still contaminated with tin residues. What went wrong?
Several factors could be at play:
-
Insufficient Washing: Ensure you are washing the organic layer multiple times (2-3 times is standard) with the KF solution and shaking the separatory funnel vigorously for at least a minute each time.[1]
-
Formation of an Emulsion or Interfacial Precipitate: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface of the organic and aqueous layers, trapping some of your product or preventing efficient separation.[1] If this occurs, filtering the entire mixture through a pad of Celite can resolve the issue.[1][2]
-
pH of the Aqueous Solution: The efficiency of the precipitation can be pH-dependent.
Q3: Are there more effective alternatives to the standard aqueous KF wash?
Yes, several other methods can be employed, often with higher efficiency, especially when trace amounts of tin must be removed.[1][3] Chromatographic methods are particularly effective.[1][3]
-
Chromatography on Treated Silica: Filtering the crude reaction mixture through a plug of silica gel pre-treated with 2-5% triethylamine in the eluent can effectively remove organotin byproducts.[1][2]
-
Potassium Carbonate/Silica Gel Chromatography: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography is a highly effective method that has been shown to reduce organotin impurities to below 15 ppm.[1][3] This is often preferred over KF/silica mixtures, as K₂CO₃ is less hygroscopic and maintains better flow characteristics.[3]
-
Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract organotin compounds into the aqueous phase.[1][4]
Q4: My desired product is a solid. What is the best way to purify it from organotin residues?
For solid products, recrystallization is often a very effective purification method. Slurrying the crude solid product in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[1]
Q5: How can I minimize the formation of organotin byproducts in the first place?
The most effective strategy is to use a catalytic amount of the organotin reagent.[5] Methodologies have been developed that involve in situ recycling of the tin reagent, which significantly reduces the amount of tin waste generated.[5][6][7]
Data Presentation: Comparison of Removal Methods
The following table summarizes the reported efficiency of various common methods for removing organotin residues.
| Method | Typical Final Tin Concentration | Key Advantages | Common Byproducts Targeted |
| Aqueous KF Wash | < 1% w/w | Simple, inexpensive, and good for bulk removal. | Trialkyltin halides (e.g., Bu₃SnCl) |
| Chromatography on KF/Silica Gel (10% w/w) | < 30 ppm | Good for removing trace amounts; no aqueous workup needed.[3] | Tetraorganotins, Hexaorganoditins, and other tin impurities.[3] |
| Chromatography on K₂CO₃/Silica Gel (10% w/w) | < 15 ppm | Highly efficient; stationary phase is not hygroscopic and has better stability.[1][3] | Tetraorganotins, Hexaorganoditins, and other tin impurities.[1][3] |
| Acidic Wash (e.g., 5% Oxalic Acid) | Variable | Can be effective for certain organotin species.[1] | Basic organotin compounds. |
Experimental Protocols
Protocol 1: Removal of Organotin Byproducts using Aqueous Potassium Fluoride (KF)
This method converts soluble trialkyltin halides into insoluble trialkyltin fluorides, which can be removed by filtration.[8]
-
Dilution: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or saturated ammonium chloride solution to remove highly polar impurities.
-
KF Treatment: Wash the organic layer 2-3 times with a saturated aqueous solution of 1M KF. Shake the separatory funnel vigorously for at least 1 minute during each wash.[1]
-
Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.[1]
-
Filtration: If a significant precipitate forms and hinders separation, filter the entire biphasic mixture through a pad of Celite.[1][2]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.
Caption: Workflow for organotin removal using aqueous KF.
Protocol 2: Removal of Organotin Byproducts using K₂CO₃/Silica Gel Chromatography
This method is highly effective for removing trace organotin impurities down to ppm levels and avoids an aqueous workup.[1][3]
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[1]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities. The tin byproducts will remain strongly adsorbed to the stationary phase.
Caption: Workflow for organotin removal via chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. sdlookchem.com [sdlookchem.com]
- 4. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
Validation & Comparative
Chloro- vs. Bromo-pyrimidines in Suzuki Coupling: A Comparative Reactivity Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. In the synthesis of novel pharmaceuticals and functional materials, halopyrimidines are indispensable building blocks. The choice between a chloro- or bromo-pyrimidine substrate can significantly impact reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of chloro- and bromo-pyrimidines in Suzuki coupling reactions, supported by experimental data and detailed protocols.
The Decisive Factor: Carbon-Halogen Bond Strength
The reactivity of a halopyrimidine in a palladium-catalyzed Suzuki coupling is primarily dictated by the rate-determining step: the oxidative addition of the C-X (Carbon-Halogen) bond to the palladium(0) catalyst. The strength of this bond is the fundamental determinant of the substrate's reactivity. Bromo-pyrimidines are generally more reactive than their chloro- counterparts due to the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. This lower bond dissociation energy facilitates the oxidative addition step, allowing the reaction to proceed under milder conditions.
While historically challenging, significant advancements in ligand and catalyst technology have led to the development of highly active palladium catalyst systems that can effectively couple the more robust C-Cl bond. However, these reactions often necessitate higher temperatures, longer reaction times, and more specialized, often more expensive, ligands.
Quantitative Comparison of Reactivity
The following table summarizes quantitative data from various studies, illustrating the differences in yield and reaction conditions for the Suzuki coupling of chloro- and bromo-pyrimidines with various boronic acids.
| Halopyrimidine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 / 12 | 70 | |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 / 16 | Moderate | |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 / 24 | 71 (C4-coupling) | [1][2] |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 / 12 | High (C5-coupling) | [3] |
| 4,6-Dichloropyrimidine | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 / 12 | 85 | [4][5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 / 12 | 88 (coupling at C-Br) | [4][5] |
Analysis: The data consistently demonstrates that bromo-pyrimidines can be coupled under milder conditions and often with simpler catalytic systems to achieve high yields. For instance, the coupling of 2-bromopyridine proceeds efficiently with the common Pd(PPh₃)₄ catalyst. In contrast, the coupling of chloropyrimidines frequently requires more sophisticated phosphine ligands like P(t-Bu)₃ or higher temperatures to achieve comparable results. In dihalogenated pyrimidines containing both chlorine and bromine, the Suzuki coupling typically occurs selectively at the more reactive C-Br bond, further highlighting the reactivity difference.[3]
Experimental Protocols
The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of bromo- and chloro-pyrimidines.
Objective: To compare the yield of the desired aryl-pyrimidine starting from a bromo- or chloro-pyrimidine.
Materials:
-
Halopyrimidine (bromo- or chloro-pyrimidine, 1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, Toluene/Ethanol/H₂O)
-
Schlenk tube or similar reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the halopyrimidine (1.0 eq), the arylboronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.02-0.05 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Using a syringe, add the degassed solvent.
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (typically ranging from 80-110 °C).[6]
-
Stir the reaction mixture for the specified time (ranging from 2 to 24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure aryl-pyrimidine.
Visualizing the Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between a chloro- and bromo-pyrimidine for Suzuki coupling is a trade-off between reactivity and cost/availability. Bromo-pyrimidines are inherently more reactive, often allowing for milder reaction conditions and a broader catalyst scope. This makes them the preferred substrate when sensitive functional groups are present or when mild conditions are paramount. However, chloro-pyrimidines are typically less expensive and more readily available. With the continuous development of highly active catalyst systems, the reactivity gap is narrowing, making chloropyrimidines increasingly viable and attractive substrates in large-scale synthesis and drug development, where cost-effectiveness is a critical factor. Researchers must therefore carefully consider the specific requirements of their synthetic target, including functional group tolerance, desired yield, and economic constraints, when selecting their halopyrimidine starting material.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 2-Chloro-5-(tributylstannyl)pyrimidine and Pyrimidine Boronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine rings is a cornerstone of modern medicinal chemistry, given their prevalence in a vast array of biologically active compounds. Palladium-catalyzed cross-coupling reactions are paramount in this endeavor, with the Stille and Suzuki-Miyaura couplings being two of the most powerful and widely utilized methods. This guide provides an objective comparison of two key reagents for pyrimidine derivatization: 2-chloro-5-(tributylstannyl)pyrimidine for the Stille reaction and pyrimidine boronic acids for the Suzuki-Miyaura reaction. This comparison is supported by experimental data from analogous systems, detailed experimental protocols, and visual diagrams to aid in selecting the optimal synthetic strategy.
At a Glance: Stille vs. Suzuki for Pyrimidine Functionalization
| Feature | This compound (Stille Coupling) | Pyrimidine Boronic Acid (Suzuki Coupling) |
| Reaction Type | Stille Cross-Coupling | Suzuki-Miyaura Cross-Coupling |
| Key Reagent | Organostannane | Organoboron (Boronic Acid/Ester) |
| Toxicity | High toxicity of organotin reagents and byproducts.[1] | Low toxicity of boron reagents and byproducts. |
| Stability of Reagents | Organostannanes are generally stable to air and moisture.[1] | Boronic acids can be prone to protodeboronation, especially certain isomers.[2] |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups.[1] | Generally good, but can be sensitive to strong bases. |
| Reaction Conditions | Typically requires anhydrous and inert conditions. | Often tolerant of aqueous conditions. |
| Byproduct Removal | Tin byproducts can be challenging to remove from the reaction mixture. | Boron-containing byproducts are often water-soluble and easily removed. |
Reactivity and Performance: A Comparative Analysis
This compound (Stille Coupling): The Stille coupling is renowned for its broad functional group tolerance and the stability of the organostannane reagents to air and moisture.[1] This makes it a robust choice for complex molecules with sensitive functionalities. The reaction typically proceeds under neutral or mildly basic conditions. However, the primary drawback is the high toxicity of organotin compounds and the difficulty in completely removing tin-containing byproducts from the final product, which is a significant concern in drug development.[1]
Pyrimidine Boronic Acids (Suzuki Coupling): The Suzuki-Miyaura coupling is often the preferred method due to the low toxicity and environmental impact of the boron-based reagents and byproducts.[3] The reaction conditions are generally mild, and a vast library of boronic acids is commercially available, facilitating rapid analogue synthesis. The reactivity of pyrimidine boronic acids is influenced by the position of the boronic acid group. 5-Pyrimidinylboronic acids generally exhibit good reactivity, leading to high yields in couplings with various aryl and heteroaryl halides.[2] In contrast, 2-pyrimidinylboronic acids can be challenging coupling partners due to potential catalyst inhibition by the adjacent nitrogen atom.[2]
A study comparing Stille and Suzuki couplings for the functionalization of diazocines, a related nitrogen-containing heterocycle, found that the Stille coupling often gave higher yields, especially with sterically hindered substrates or those containing coordinating functional groups.[4] Conversely, the Suzuki coupling was more successful with electron-rich aryl halides.[4]
Quantitative Data from Representative Reactions
The following table presents representative yields for Stille and Suzuki couplings of pyrimidine derivatives with a common aryl halide, 4-bromoanisole. It is important to note that these are not from a direct comparative study but are indicative of the expected performance based on similar reactions reported in the literature.
| Coupling Reagent | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | Toluene | - | 110 | 16 | ~85-95 (estimated based on typical Stille yields) |
| Pyrimidine-5-boronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | 1,4-Dioxane/H₂O | K₃PO₄ | 100 | 18 | 95[4] |
Experimental Protocols
General Protocol for Stille Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or DMF)
-
Optional: Additive (e.g., CsF, LiCl, or CuI)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst.
-
Add this compound and the aryl halide.
-
Add the anhydrous, degassed solvent via syringe.
-
If using an additive, add it to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of KF to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite and wash the filter cake with the organic solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of Pyrimidine-5-boronic acid
This protocol is a general guideline for a microwave-assisted reaction and may require optimization.[5]
Materials:
-
Pyrimidine-5-boronic acid (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-5 mol%)[5]
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv)[5]
-
Degassed solvent system (e.g., 1,4-dioxane/water, 2:1)[5]
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add the pyrimidine-5-boronic acid, the aryl halide, the palladium catalyst, and the base.[5]
-
Seal the vial and purge with an inert gas (e.g., argon) for 10-15 minutes.[2]
-
Add the degassed solvent system via syringe.[2]
-
Place the vial in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[2]
-
After the reaction is complete, cool the vial to room temperature.[5]
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Visualizing the Chemistry
To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycles, a general experimental workflow, and a decision-making guide.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
analytical techniques for characterizing substituted pyrimidines
A Comparative Guide to Analytical Techniques for Characterizing Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[1][2] Accurate and comprehensive characterization of these compounds is critical to confirm their identity, purity, and structure, which are essential for understanding their structure-activity relationships (SAR), ensuring reproducibility, and meeting regulatory requirements. This guide provides an objective comparison of key analytical techniques used for the characterization of substituted pyrimidines, complete with experimental data and detailed protocols.
Overview of Analytical Techniques
The characterization of substituted pyrimidines typically involves a combination of spectroscopic and chromatographic methods to obtain orthogonal information, providing a complete picture of the molecule's identity and purity.
| Technique | Primary Use | Information Obtained | Strengths | Limitations |
| NMR Spectroscopy | Structure Elucidation | Detailed information on molecular structure, connectivity, and conformation.[3] | Provides unambiguous structure determination.[4] | Requires relatively large sample amounts; complex spectra can be difficult to interpret.[5] |
| Mass Spectrometry (MS) | Molecular Weight Determination & Structure Confirmation | Precise molecular weight and elemental composition; structural information from fragmentation patterns.[3][6] | High sensitivity; requires minimal sample. | Isomers may not be distinguishable without tandem MS; soft ionization may not provide fragmentation.[3] |
| FTIR Spectroscopy | Functional Group Identification | Presence or absence of specific functional groups (e.g., C=O, N-H, C-H).[7][8] | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular structure; complex molecules yield complex spectra.[7] |
| HPLC | Purity Assessment & Purification | Separation and quantification of the target compound from impurities.[9][10] | High resolution and sensitivity; widely applicable for quantitative analysis. | Method development can be time-consuming. |
| X-Ray Crystallography | Absolute 3D Structure Determination | Precise three-dimensional arrangement of atoms in a crystalline solid.[11] | Provides the definitive, unambiguous molecular structure.[12] | Requires a suitable single crystal, which can be difficult to grow. |
| Thermal Analysis (TGA/DSC) | Thermal Stability Assessment | Information on melting point, decomposition temperature, and heat of fusion.[13][14] | Provides crucial data for drug formulation and shelf-life studies.[13] | Does not provide structural information. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules, including substituted pyrimidines. It provides detailed information about the chemical environment of individual atoms (¹H, ¹³C) and their connectivity.[3][4]
Data Presentation: Typical NMR Chemical Shifts
The chemical shifts of protons and carbons on the pyrimidine ring are highly sensitive to the nature and position of substituents.
Table 1: Approximate ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Pyrimidines
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| H-2 | 8.5 - 9.2 | 155 - 165 | Highly deshielded due to two adjacent nitrogen atoms. |
| H-4 / H-6 | 8.2 - 8.8 | 150 - 160 | Deshielded, position influenced by substituents. |
| H-5 | 7.0 - 7.8 | 110 - 140 | Generally more shielded than H-2/4/6. |
Note: Values are approximate and can vary significantly based on solvent and substituent effects. Electron-donating groups will generally shift signals upfield, while electron-withdrawing groups cause downfield shifts.[5]
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation : Dissolve 5-10 mg of the substituted pyrimidine compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5] Ensure the sample is fully dissolved; sonication can be used to aid dissolution.[3]
-
Instrument Setup : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and the magnetic field will be shimmed to optimize homogeneity.[5]
-
Acquisition : Acquire the spectrum using a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio. A standard spectral width of 0-12 ppm is common.[3][15]
-
Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phased and the baseline corrected.
-
Calibration : Reference the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[15]
Visualization: General NMR Analysis Workflow
Caption: Workflow for structure elucidation of substituted pyrimidines using NMR spectroscopy.
Mass Spectrometry (MS)
MS is an essential technique for determining the molecular weight and elemental formula of a compound with high accuracy. The fragmentation pattern observed can also provide valuable structural information.[6]
Data Presentation: Comparison of Ionization Methods
The choice of ionization method is critical and depends on the analyte's properties.
Table 2: Comparison of Common Ionization Techniques for Pyrimidine Analysis
| Ionization Technique | Principle | Best For | Fragmentation |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[3] | Volatile, thermally stable compounds (often with GC-MS). | "Hard" ionization; provides extensive, reproducible fragmentation patterns for library matching. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to protonated or deprotonated molecules.[3] | Polar, non-volatile, thermally labile compounds (often with LC-MS). | "Soft" ionization; typically shows the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation : Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.[3] A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.
-
Infusion : The sample solution is infused directly into the mass spectrometer's ion source at a constant flow rate.
-
Instrument Parameters : Set the mass analyzer (e.g., Quadrupole, TOF, Orbitrap) to scan a relevant mass range. Optimize ion source parameters such as capillary voltage and gas flow to maximize the signal of the target molecule.
-
Data Acquisition : Acquire data in full scan mode to detect the molecular ion. If further structural information is needed, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions.[3]
Visualization: Generalized Pyrimidine Fragmentation
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. benchchem.com [benchchem.com]
- 6. article.sapub.org [article.sapub.org]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. scielo.org.co [scielo.org.co]
- 15. benchchem.com [benchchem.com]
¹H NMR Characterization of 2,5-Disubstituted Pyrimidines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The precise substitution pattern on the pyrimidine ring profoundly influences the molecule's biological activity, making unambiguous structural characterization paramount. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of these heterocyclic compounds. This guide provides a comparative analysis of ¹H NMR data for a series of 2,5-disubstituted pyrimidines, supported by experimental data and detailed protocols to aid researchers in their characterization efforts.
Comparative ¹H NMR Data of 2,5-Disubstituted Pyrimidines
The chemical shifts (δ) and coupling constants (J) of the pyrimidine ring protons are highly sensitive to the nature of the substituents at the C2 and C5 positions. The data presented below, extracted from the supporting information of the work by Frutos et al. on the one-pot synthesis of 2,5-disubstituted pyrimidines, illustrates these effects.[1][2][3] The protons on the pyrimidine ring are designated as H4 and H6.
| R² Substituent | R⁵ Substituent | H4/H6 Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl | H | 8.74 | s | - |
| 4-Fluorophenyl | H | 8.73 | s | - |
| 2-Thienyl | H | 8.68 | s | - |
| Cyclohexyl | H | 8.42 | s | - |
| Phenyl | Methyl | 8.56 | s | - |
| Phenyl | Ethyl | 8.58 | s | - |
| Phenyl | n-Propyl | 8.57 | t | 0.8 |
| Phenyl | Isopropyl | 8.58 | s | - |
| Phenyl | Phenyl | 8.95 | s | - |
Observations:
-
Effect of C2 Substituent: The electronic nature of the substituent at the C2 position significantly influences the chemical shifts of the H4 and H6 protons. Aromatic substituents at C2 generally lead to a downfield shift of the pyrimidine protons compared to alkyl substituents.
-
Effect of C5 Substituent: Substitution at the C5 position removes one of the pyrimidine protons. The nature of the C5 substituent also electronically influences the remaining H4/H6 proton.
-
Coupling: In cases where both H4 and H6 are present (i.e., C5 is unsubstituted), they typically appear as a singlet due to the small or negligible coupling between them. When coupled to adjacent protons on a substituent, characteristic splitting patterns are observed.
Key Signaling Pathways and Structural Relationships
The substitution pattern on the pyrimidine ring dictates the electronic environment of the ring protons, leading to characteristic ¹H NMR signals.
Caption: General structure of a 2,5-disubstituted pyrimidine showing atom numbering and key protons.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR data.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the purified 2,5-disubstituted pyrimidine derivative into a clean, dry vial.[4]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is fully soluble. The choice of solvent can influence chemical shifts.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4][5] Vortex or gently sonicate the mixture until the sample is completely dissolved.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, indirect referencing to the residual solvent peak is more common.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
¹H NMR Data Acquisition
The following is a general workflow for acquiring a standard ¹H NMR spectrum.
Caption: A streamlined workflow for the ¹H NMR characterization of small molecules.
-
Instrument Setup: Insert the prepared NMR tube into the spectrometer's probe.
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
-
Shimming: The magnetic field homogeneity across the sample is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.[4]
-
Pulse Sequence and Parameters: A standard one-pulse ¹H NMR experiment is typically sufficient for routine characterization. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For typical small molecules, 16 to 64 scans are usually adequate.
-
Data Acquisition: The pulse sequence is applied, and the resulting Free Induction Decay (FID) is recorded.
-
Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier Transform (FT). The spectrum is then phased, and the baseline is corrected to produce the final ¹H NMR spectrum.
-
Spectral Analysis: The processed spectrum is analyzed to determine chemical shifts, integration (relative number of protons), and multiplicity (splitting patterns) of the signals. Coupling constants are measured from the splitting of the signals.
By following these protocols and utilizing the comparative data provided, researchers can confidently and accurately characterize the structure of novel 2,5-disubstituted pyrimidines, a critical step in the drug discovery and development pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of 2, 5-disubstituted pyrimidines from nitriles | Chemsrc [chemsrc.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. organomation.com [organomation.com]
A Researcher's Guide to Mass Spectrometry Analysis of Pyrimidine Coupling Products
For researchers, scientists, and drug development professionals, the precise analysis of pyrimidine coupling products is critical for advancing fields from medicinal chemistry to metabolomics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity. This guide provides an objective comparison of mass spectrometry-based approaches for analyzing these compounds, complete with experimental data and detailed protocols.
The synthesis and biological evaluation of novel pyrimidine derivatives are central to the discovery of new therapeutic agents.[1] Mass spectrometry plays a pivotal role in the structural elucidation and purity assessment of these newly synthesized chemical entities.[1] This guide will delve into the practical aspects of LC-MS/MS analysis, compare common ionization techniques, and provide insights into the fragmentation patterns of pyrimidine derivatives.
Comparative Analysis of LC-MS/MS Methodologies
The successful analysis of pyrimidine coupling products hinges on the optimization of both liquid chromatography and mass spectrometry parameters. Below is a comparison of different methodologies reported in the literature.
| Parameter | Method 1: IP-RP-UPLC-MS/MS[2] | Method 2: HILIC-MS/MS[3] | Method 3: Reversed-Phase LC-MS/MS[1][4][5] |
| Chromatography | Ion-Pairing Reversed Phase UPLC | Hydrophilic Interaction Liquid Chromatography | C18 Reversed-Phase HPLC/UPLC |
| Column | Not specified | Not specified | e.g., C18 reverse-phase column (2.1 mm x 50 mm, 1.8 µm)[1] |
| Mobile Phase A | Not specified | Not specified | 0.1% formic acid in water[1] |
| Mobile Phase B | Not specified | Not specified | 0.1% formic acid in acetonitrile[1] |
| Flow Rate | Not specified | Not specified | 0.3 mL/min[1] |
| Column Temperature | Not specified | Not specified | 40 °C[1] |
| Ionization | ESI (Positive and Negative) | ESI (Not specified) | ESI (Positive)[1] |
| MS Analyzer | Triple Quadrupole | Triple Quadrupole | Triple Quadrupole |
| Key Application | Simultaneous analysis of 35 purine and pyrimidine nucleobases, nucleosides, and nucleotides.[2] | Simultaneous determination of 20 purine and pyrimidine metabolites.[3] | Characterization of novel synthetic pyrimidine derivatives.[1] |
Ionization Techniques: A Comparative Overview
The choice of ionization technique significantly impacts the resulting mass spectrum. For pyrimidine analysis, Electrospray Ionization (ESI) is commonly employed due to its soft ionization nature, which typically preserves the molecular ion.[6][7][8]
| Ionization Technique | Principle | Ionization Type | Common Analytes | Key Advantages |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions.[8] | Soft[7] | Polar molecules, large biomolecules (proteins, peptides).[7][8] | Gentle ionization with minimal fragmentation, suitable for LC-MS.[6][8] |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes solvent molecules, which then transfer charge to analyte molecules.[7] | Soft | Less polar, thermally stable compounds.[7] | Complements ESI, good for less-polar compounds.[9] |
| Electron Impact (EI) | High-energy electrons bombard gas-phase molecules, causing ionization and extensive fragmentation.[6][10] | Hard[7][10] | Small, volatile, and thermally stable molecules.[7] | Provides detailed structural information through characteristic fragmentation patterns.[7][10] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Analyte is co-crystallized with a matrix, which absorbs laser energy to promote ionization.[10] | Soft[7] | Large biomolecules (proteins, DNA).[8][10] | Suitable for high molecular weight compounds with minimal fragmentation.[8] |
Deciphering Fragmentation Patterns
Understanding the fragmentation of pyrimidine derivatives is crucial for their structural confirmation. Electron Impact (EI) ionization, being a "hard" technique, often leads to characteristic fragmentation pathways.[11] The pyrimidine ring itself is relatively stable, with fragmentation often initiated by the loss of functional groups attached to the ring.[11] In contrast, "soft" ionization techniques like ESI typically yield prominent molecular ions with less extensive fragmentation.[12]
Under Collision-Induced Dissociation (CID) in tandem mass spectrometry, protonated pyrimidine derivatives can exhibit competitive fragmentation pathways, often influenced by substituents on the pyrimidine ring.[12] For instance, the presence of a 2-O-methyl group has been shown to significantly affect the fragmentation routes.[12]
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of Synthetic Pyrimidine Derivatives[1]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the synthesized pyrimidine coupling product in methanol.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
General LC-MS/MS Protocol for Pyrimidine Derivatives[1]
-
Liquid Chromatography:
-
Mass Spectrometry:
Visualizing Key Processes
To aid in the understanding of the analytical workflow and the biological context of pyrimidine analysis, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. as.uky.edu [as.uky.edu]
- 10. acdlabs.com [acdlabs.com]
- 11. article.sapub.org [article.sapub.org]
- 12. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Validation of Stille Coupling Products
For Researchers, Scientists, and Drug Development Professionals
The Stille coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of control and functional group tolerance. The successful synthesis and purification of the desired coupling product, however, necessitates rigorous validation to ensure its identity, purity, and structural integrity. This guide provides a comprehensive comparison of common spectroscopic techniques and alternative methods for the validation of Stille coupling products, complete with experimental data and detailed protocols to aid researchers in selecting the most appropriate analytical strategy.
Spectroscopic Validation Techniques: A Head-to-Head Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the principal tools for the characterization of organic molecules. Each technique offers unique insights into the structure and purity of Stille coupling products.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Detailed structural information (connectivity, stereochemistry), quantitative analysis of product and impurities.[1][2][3][4] | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues.[5][6][7] | Presence of specific functional groups, monitoring reaction progress. |
| Strengths | Unambiguous structure elucidation, can identify and quantify isomers and byproducts like homocoupling products.[8] | High sensitivity (detects trace impurities), provides exact molecular formula with HRMS.[7][9] | Fast, non-destructive, and excellent for monitoring the disappearance of starting materials and appearance of the product in real-time. |
| Limitations | Lower sensitivity compared to MS, complex spectra for large molecules or mixtures.[10] | Isomers can be difficult to distinguish without chromatography, fragmentation can be complex to interpret.[11][12][13] | Provides limited structural information, not suitable for quantitative analysis without calibration. |
| Typical Application in Stille Coupling Validation | Primary technique for definitive structure confirmation and purity assessment. | Confirmation of molecular weight and identification of byproducts. | Monitoring the consumption of the C-X bond in the starting material and the formation of new bonds in the product. |
| Detection Limits | Typically in the micromolar to millimolar range (µg to mg of sample).[14][15] | Can range from picomolar to femtomolar (pg to fg of sample).[7][9][16][17] | Generally requires higher concentrations than MS and NMR for good signal-to-noise. |
| Resolution | High resolution allows for the distinction of subtle differences in chemical environments.[18] | High-resolution instruments can differentiate between molecules with very similar masses.[11][12][13] | Lower resolution compared to NMR and MS for structural details. |
Alternative and Complementary Validation Methods
Beyond spectroscopy, other analytical techniques can provide valuable information regarding the purity and composition of Stille coupling products.
| Method | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of isomers and byproducts.[19][20][21][22] | Highly effective for determining the number and relative amounts of components in a mixture.[21] | Does not provide structural information on its own; requires coupling with a detector like MS or UV-Vis.[19] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile products and impurities.[23][24][25] | Excellent separation efficiency for volatile compounds and provides mass spectra for identification. | Limited to thermally stable and volatile compounds. |
| Elemental Analysis | Determination of the elemental composition (C, H, N, etc.) of the product.[26][27][28][29] | Provides fundamental information on the empirical formula, confirming bulk purity.[29] | Requires a pure sample; does not provide structural information or identify minor impurities.[29] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are standard operating procedures for the key spectroscopic techniques used in the validation of Stille coupling products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information and assess the purity of the Stille coupling product.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified Stille coupling product.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[30][31] Ensure the solvent does not contain residual peaks that could interfere with the product signals.
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing (δ = 0.00 ppm).[2]
-
Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution. Filter the solution if any solid particles are present.
-
-
Data Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) and a 90° pulse angle are necessary to ensure complete relaxation of all protons.[32]
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons in the molecule.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to elucidate the structure of the product.
-
Compare the obtained spectra with the expected spectra for the desired product. Look for the disappearance of signals from the starting materials and the appearance of new signals corresponding to the coupled product.
-
Identify any impurity peaks and, if possible, quantify their percentage relative to the main product.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental composition of the Stille coupling product.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the purified product (typically 1 mg/mL) in a suitable volatile solvent (e.g., acetonitrile, methanol).
-
For Electrospray Ionization (ESI), the sample is introduced directly into the mass spectrometer via infusion or through a liquid chromatography system.
-
For Gas Chromatography-Mass Spectrometry (GC-MS), the sample must be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.
-
-
Data Acquisition (LC-MS):
-
Set the mass spectrometer to operate in a suitable ionization mode (e.g., positive or negative ESI).
-
Acquire a full scan mass spectrum over a relevant m/z range to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., Orbitrap, FT-ICR) to determine the exact mass and elemental composition.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation patterns that can aid in structural confirmation.
-
-
Data Analysis:
-
Identify the molecular ion peak in the mass spectrum and confirm that its m/z value corresponds to the expected molecular weight of the Stille coupling product.
-
For HRMS data, use the accurate mass to calculate the elemental formula and compare it with the expected formula. The mass error should typically be less than 5 ppm.
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm the connectivity of the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the Stille coupling product and monitor the reaction progress.
Protocol:
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl, KBr).
-
For reaction monitoring, an in-situ IR probe can be used.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample holder or solvent.
-
Acquire the IR spectrum of the sample over the typical range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the product molecule.
-
Confirm the disappearance of characteristic bands from the starting materials (e.g., C-Br or C-I stretching vibrations).
-
Look for the appearance of new bands that confirm the formation of the desired product.
-
Workflow for Stille Coupling and Product Validation
The following diagram illustrates a typical workflow from the Stille coupling reaction to the final validated product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jchps.com [jchps.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. researchgate.net [researchgate.net]
- 5. Improved detection limits in an organic mass spectrometer using a combination of matrix free FAB and photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. box2073.temp.domains [box2073.temp.domains]
- 9. Rate of Advancement of Detection Limits in Mass Spectrometry: Is there a Moore’s Law of Mass Spec? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. lcms.cz [lcms.cz]
- 12. An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FOCUS ON : NMR spectroscopy, when limits matter - SEQENS [seqens.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. agilent.com [agilent.com]
- 17. dl.astm.org [dl.astm.org]
- 18. mdpi.com [mdpi.com]
- 19. Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. moravek.com [moravek.com]
- 22. researchgate.net [researchgate.net]
- 23. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 24. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 26. researchgate.net [researchgate.net]
- 27. Analysis of organometal(loid) compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 31. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 32. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Yield Analysis of Halopyrimidines in Cross-Coupling Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine scaffold is a critical endeavor in the synthesis of a vast array of biologically active compounds. Halopyrimidines serve as versatile and readily available building blocks for these synthetic transformations, with palladium-catalyzed cross-coupling reactions being the most powerful tools for their elaboration. This guide provides a comprehensive comparative analysis of the yields of different halopyrimidines in three of the most important cross-coupling reactions: Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination. The information presented, supported by experimental data, is intended to aid in the strategic selection of substrates and the optimization of reaction conditions.
General Reactivity Trends in Halopyrimidine Cross-Coupling
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is governed by two primary factors: the nature of the halogen atom and its position on the pyrimidine ring.
Influence of the Halogen: The generally accepted order of reactivity for the halogens in oxidative addition, the rate-determining step for many cross-coupling reactions, is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond dissociation energy. Consequently, iodopyrimidines are the most reactive substrates, often requiring milder reaction conditions and affording higher yields in shorter reaction times. Chloropyrimidines are significantly less reactive and often necessitate more specialized and robust catalyst systems to achieve comparable yields. Fluoropyrimidines are generally considered unreactive in these transformations.
Influence of the Halogen's Position: The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the attached halogen. The general order of reactivity for the different positions on the pyrimidine ring is C4(6) > C2 > C5. The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst. The C2 position is also activated, while the C5 position is the least reactive.
These general trends provide a qualitative framework for understanding the likely outcomes of cross-coupling reactions with different halopyrimidines. The following sections will provide quantitative data to further illustrate these principles.
Comparative Yield Analysis
The following tables summarize representative yields for the Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions of various halopyrimidines. It is important to note that the yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature. The data presented here is collated from various sources to provide a comparative overview.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between a halopyrimidine and an organoboron reagent.
| Halopyrimidine | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 75 | [1] |
| 2-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 4 | 92 | [2] |
| 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 81 (mono-C4) | [3] |
| 5-Bromopyrimidine | Phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 85 | 16 | 68 | [4] |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 85 (mono-C4) | [3] |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 76 (at C5) | [5] |
Stille Coupling
The Stille coupling provides a robust method for carbon-carbon bond formation between a halopyrimidine and an organostannane reagent, and it is known for its excellent functional group tolerance.
| Halopyrimidine | Coupling Partner | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyrimidine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 24 | 70 | [6] |
| 4-Chloropyrimidine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 12 | 85 | [6] |
| 5-Bromopyrimidine | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | Toluene | 110 | 6 | 88 | [7] |
| 2,4-Dichloropyrimidine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 12 | 75 (mono-C4) | [6] |
| 5-Bromo-2-chloropyrimidine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 5 | 82 (at C5) | [7] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds between a halopyrimidine and an amine.
| Halopyrimidine | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyrimidine | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 85 | [8] |
| 2-Bromopyrimidine | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 | 2 | Catalyst Poisoning | [8] |
| 4-Chloropyrimidine | Morpholine | Pd(OAc)₂/RuPhos | K₃PO₄ | t-BuOH | 100 | 18 | 78 | [9] |
| 5-Bromopyrimidine | Aniline | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 100 | 18 | 91 | [8] |
| 5-Bromopyrimidine | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | 85 | [8] |
| 4-Iodopyrazole | Piperidine | Pd(dba)₂/tBuDavePhos | K₂CO₃ | Xylene | 160 (MW) | 0.17 | 25 | [10] |
| 4-Bromopyrazole | Piperidine | Pd(dba)₂/tBuDavePhos | K₂CO₃ | Xylene | 90 | 24 | 60 | [10] |
| 4-Chloropyrazole* | Piperidine | Pd(dba)₂/tBuDavePhos | K₂CO₃ | Xylene | 90 | 24 | 48 | [10] |
* Data for 4-halopyrazoles is included as a close analogy for 4-halopyrimidines, illustrating the halogen reactivity trend in a similar heterocyclic system.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask containing a magnetic stir bar is added the halopyrimidine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) and, if necessary, a ligand are then added under a positive pressure of the inert gas. A degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added via syringe. The reaction mixture is then heated to the desired temperature and stirred for the specified time, while monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
General Procedure for Stille Coupling
In a flame-dried Schlenk flask under an inert atmosphere, the halopyrimidine (1.0 equiv) and the organostannane (1.1-1.5 equiv) are dissolved in a degassed solvent (e.g., toluene, DMF, or THF). The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%) is then added. The reaction mixture is heated to the appropriate temperature and stirred for the required time, with the reaction progress monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate the tin byproducts. The resulting slurry is filtered through a pad of celite, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography to afford the desired product.
General Procedure for Buchwald-Hartwig Amination
A flame-dried Schlenk tube is charged with the halopyrimidine (1.0 equiv), the amine (1.1-1.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, SPhos, or BINAP, 1.2-2 times the palladium loading), and the base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-3.0 equiv). The tube is evacuated and backfilled with an inert gas. A degassed anhydrous solvent (e.g., toluene, 1,4-dioxane, or t-BuOH) is then added. The reaction vessel is sealed and heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a short plug of silica gel or celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography.
Visualizing the Catalytic Cycles
The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
The choice of halopyrimidine for a cross-coupling reaction is a critical decision that significantly impacts the efficiency and success of the synthesis. This guide has provided a comparative analysis of the yields of different halopyrimidines in Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, supported by experimental data and detailed protocols. The established reactivity trends of I > Br > Cl and C4(6) > C2 > C5 are generally reflected in the quantitative data, with iodopyrimidines and halogens at the 4- and 6-positions affording higher yields under milder conditions. However, the development of advanced catalyst systems has expanded the utility of less reactive chloropyrimidines. By carefully considering the information presented in this guide, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Stille vs. Suzuki Coupling: A Comparative Guide for the Synthesis of Substituted Pyrimidines
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyrimidines, core scaffolds in numerous pharmaceuticals, is a critical endeavor. Among the arsenal of cross-coupling reactions, the Stille and Suzuki-Miyaura couplings are paramount. This guide provides an objective, data-driven comparison of these two powerful methods for the synthesis of substituted pyrimidines, with a focus on highlighting the advantages of the Stille coupling in specific contexts.
At a Glance: Key Differences
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannanes (R-SnR'₃) | Organoborons (R-B(OH)₂, R-B(OR)₂) |
| Toxicity | High toxicity of organotin reagents and byproducts.[1][2] | Low toxicity of organoboron reagents and byproducts. |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups.[3][4] | Good, but can be sensitive to strong bases. |
| Reaction Conditions | Often proceeds under neutral or mild conditions.[3] | Typically requires a base. |
| Byproduct Removal | Tin byproducts can be challenging to remove.[3] | Boron-based byproducts are generally water-soluble and easily removed. |
Performance Comparison: Synthesis of Substituted Pyrimidines
The choice between Stille and Suzuki coupling often hinges on the specific pyrimidine substrate and the desired substituents. While Suzuki coupling is a robust and widely used method, Stille coupling can offer significant advantages in certain scenarios, particularly with complex substrates or those bearing sensitive functional groups.
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of substituted pyrimidines using both Stille and Suzuki couplings. It is important to note that direct head-to-head comparisons for the exact same substrate under optimized conditions for both reactions are limited in the literature. The data presented here is compiled from studies on structurally similar systems to provide a meaningful comparison.
Table 1: Synthesis of 4-Arylpyrimidines from 4-Chloropyrimidines
| Coupling Reaction | Aryl Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| Suzuki | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 92 |
| Stille | Phenyltributylstannane | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | 88 |
| Stille | (4-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ / CuI | - | NMP | 80 | 6 | 95 |
Table 2: Synthesis of 2-Arylpyrimidines from 2-Chloropyrimidines
| Coupling Reaction | Aryl Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 75 |
| Suzuki | 3-Furylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 | 24 | 68 |
| Stille | Phenyltributylstannane | Pd(PPh₃)₄ | - | DMF | 100 | 12 | 82 |
| Stille | 2-Thienyltributylstannane | PdCl₂(PPh₃)₂ | - | Toluene | 110 | 10 | 91 |
Advantages of Stille Coupling for Specific Pyrimidine Synthesis
While Suzuki coupling is often the first choice due to the low toxicity of boronic acids, the Stille coupling provides distinct advantages in several key areas:
-
Exceptional Functional Group Tolerance: The Stille coupling is renowned for its compatibility with a vast array of functional groups, including esters, amides, and aldehydes, which can be sensitive to the basic conditions often required for Suzuki reactions.[3][4] This is particularly crucial in the late-stage functionalization of complex pyrimidine-containing drug candidates.
-
Milder Reaction Conditions: Stille couplings can often be performed under neutral or nearly neutral conditions, avoiding the need for strong bases that can lead to side reactions or degradation of sensitive substrates.[3]
-
Reduced Basicity Concerns: The absence of a strong base in many Stille protocols minimizes issues such as epimerization of stereocenters or undesired reactions with acidic protons present in the pyrimidine substrate or coupling partner.
-
Predictable Reactivity with Heterocycles: Organostannanes can be more reliable coupling partners for certain heterocyclic systems where boronic acids may be unstable or lead to undesired side reactions.[5]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
A flame-dried Schlenk flask is charged with the chloropyrimidine (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., 1,4-dioxane/water, 4:1) is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Stille Coupling of a Chloropyrimidine
To a flame-dried Schlenk flask is added the chloropyrimidine (1.0 equiv.), the organostannane reagent (1.1 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). In some cases, a copper(I) co-catalyst (e.g., CuI, 10 mol%) may be added. The flask is evacuated and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., toluene, DMF, or NMP) is added, and the mixture is heated to the appropriate temperature (typically 80-120 °C). The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled and may be treated with an aqueous solution of potassium fluoride to precipitate tin byproducts, which are then removed by filtration through celite. The filtrate is extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried, and concentrated. The residue is purified by column chromatography.[3]
Mechanistic Overview
The catalytic cycles of both Stille and Suzuki couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.
Logical Workflow for Method Selection
The decision to use Stille or Suzuki coupling for a specific pyrimidine synthesis can be guided by a systematic evaluation of the substrate and reaction goals.
Conclusion
Both Stille and Suzuki couplings are indispensable tools for the synthesis of substituted pyrimidines. The Suzuki coupling is often the preferred method due to its use of less toxic and readily available organoboron reagents. However, for the synthesis of complex pyrimidine derivatives with sensitive functional groups or challenging steric environments, the Stille coupling offers significant advantages in terms of its broad functional group tolerance and mild, often base-free, reaction conditions. A careful consideration of the specific synthetic challenge will enable the researcher to choose the most appropriate and efficient method.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
A Researcher's Guide to Purity Assessment of Synthesized Pyrimidine Derivatives
In the realm of drug discovery and development, the purity of synthesized compounds is paramount. For researchers and scientists working with pyrimidine derivatives, a class of heterocyclic compounds with broad pharmacological activities, accurate purity determination is a critical step to ensure reliable biological data and meet regulatory standards. This guide provides an objective comparison of key analytical techniques for assessing the purity of synthesized pyrimidine derivatives, complete with experimental protocols and supporting data to aid in method selection.
Core Analytical Techniques for Purity Assessment
Several analytical techniques are routinely employed to determine the purity of synthesized organic molecules, including pyrimidine derivatives. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis. Each method offers distinct advantages and has specific limitations, making the choice of technique dependent on the physicochemical properties of the analyte and the specific requirements of the analysis.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the most common analytical techniques for purity assessment of pyrimidine derivatives.
| Technique | Principle | Typical Purity Range (%) | LOD/LOQ | Accuracy/Precision | Throughput | Destructive? |
| HPLC (UV) | Chromatographic separation based on polarity, with detection by UV absorbance. | 95-100% | LOD: ng/mL range, LOQ: µg/mL range[1] | High precision (%RSD < 2%), accuracy depends on reference standards.[2] | High | Yes |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard.[2][3] | 90-100% | Higher than HPLC, typically in the µg to mg range. | High accuracy (can be a primary method), excellent precision (%RSD < 1%).[2] | Moderate | No |
| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis. | 95-100% | pg to ng range.[4] | High precision and accuracy for volatile and thermally stable compounds. | High | Yes |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, and other elements. | Confirms elemental composition, purity within ±0.4% of theoretical values is considered good.[5] | mg range | High accuracy for elemental composition. | Low | Yes |
| LC-MS/MS | Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. | Used for impurity identification and quantification at very low levels. | pg to fg range. | High accuracy and precision for trace analysis. | Moderate to High | Yes |
| TGA | Measures changes in mass as a function of temperature. | Identifies the presence of residual solvents and hydrates. | µg to mg range | Good for quantifying volatile impurities. | Low | Yes |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Objective: To separate and quantify the main pyrimidine derivative from its impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Synthesized pyrimidine derivative
-
Reference standards for known impurities (if available)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthesized pyrimidine derivative in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: Determined by the UV spectrum of the pyrimidine derivative (e.g., 254 nm).
-
Gradient: A typical gradient could be 5-95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve with a reference standard should be used.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of the synthesized pyrimidine derivative using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
Synthesized pyrimidine derivative
Procedure:
-
Sample Preparation: Accurately weigh the synthesized pyrimidine derivative (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial. Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL). Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = integral area
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
analyte = synthesized pyrimidine derivative
-
IS = internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To analyze the purity of volatile or derivatized pyrimidine derivatives. Many pyrimidine derivatives are not volatile enough for direct GC-MS analysis and require derivatization.
Instrumentation:
-
GC-MS system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or ethyl chloroformate).
-
Anhydrous solvent (e.g., pyridine, acetonitrile).
-
Synthesized pyrimidine derivative.
Procedure:
-
Derivatization (Silylation Example):
-
In a vial, dissolve a small amount of the pyrimidine derivative (e.g., 1 mg) in an anhydrous solvent (e.g., 100 µL of pyridine).
-
Add the silylating agent (e.g., 100 µL of BSTFA).
-
Heat the mixture at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven temperature program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a specific rate (e.g., 10 °C/min), and hold for a final period.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass scan range: e.g., 50-500 amu.
-
-
Data Analysis: Identify the main peak corresponding to the derivatized pyrimidine derivative and any impurity peaks based on their mass spectra. Purity can be estimated by the area percentage of the main peak.
Elemental Analysis
Objective: To confirm the elemental composition (C, H, N) of the synthesized pyrimidine derivative.
Instrumentation:
-
CHN elemental analyzer.
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the dried and pure compound (typically 1-3 mg) is placed in a tin or silver capsule.
-
Analysis: The sample is combusted at high temperature (around 1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated by a gas chromatography column and detected by a thermal conductivity detector.
-
Data Analysis: The instrument's software calculates the percentage of each element. The experimental percentages should be within ±0.4% of the theoretical values for the proposed molecular formula to be considered pure.[5]
Visualizing the Purity Assessment Process
Diagrams created using Graphviz (DOT language) can effectively illustrate the workflow and decision-making process in purity assessment.
References
A Comparative Guide to HPLC Methods for the Analysis of Pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyrimidine-based compounds. We will explore the principles, advantages, and limitations of the most common HPLC modes, including Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography. This guide is designed to assist in method selection and development for the analysis of pyrimidine derivatives in various matrices.
Introduction to Pyrimidine Analysis by HPLC
Pyrimidine and its derivatives are a critical class of heterocyclic compounds that form the backbone of nucleic acids (cytosine, thymine, and uracil) and are integral to numerous pharmaceuticals, including antiviral and anticancer agents like cytarabine, gemcitabitabine, and 5-fluorouracil. Accurate and robust analytical methods are essential for the quantification of these compounds in bulk drug substances, pharmaceutical formulations, and biological matrices. HPLC is a powerful and versatile technique widely employed for this purpose. The choice of the HPLC method is crucial and depends on the specific physicochemical properties of the pyrimidine analytes, such as polarity, ionizability, and the complexity of the sample matrix.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is paramount for achieving optimal separation, sensitivity, and reproducibility. This section compares the performance of three primary HPLC modes for the analysis of pyrimidine-based compounds: Reversed-Phase HPLC, Hydrophilic Interaction Liquid Chromatography, and Ion-Pair Chromatography.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely used chromatographic technique for the analysis of a broad range of pharmaceutical compounds, including many pyrimidine derivatives.[1] Separation is based on the partitioning of analytes between a nonpolar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase.
Key Performance Characteristics:
-
Retention: Retention of pyrimidine compounds in RP-HPLC is primarily governed by their hydrophobicity. Less polar pyrimidines exhibit stronger retention. For highly polar pyrimidines, retention can be challenging, often requiring highly aqueous mobile phases.
-
Selectivity: The selectivity can be manipulated by altering the organic modifier (e.g., acetonitrile vs. methanol), mobile phase pH, and the type of stationary phase (e.g., C18, C8, Phenyl). Phenyl columns can offer alternative selectivity for aromatic pyrimidine derivatives through π-π interactions.
-
Applications: Well-suited for the analysis of moderately polar to nonpolar pyrimidine analogs. It is extensively used in quality control of pharmaceutical formulations and for the analysis of some pyrimidine-based drugs and their less polar metabolites in biological fluids.
Data Presentation: Performance of RP-HPLC Methods for Pyrimidine-Based Compounds
| Analyte(s) | Column | Mobile Phase | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Cytosine, Uracil, Cytidine, Thymine | C18 | 50 mM Acetate Buffer (pH 4.0) with 3% Methanol | Varies (complete separation in <15 min) | Not Specified | Not Specified | Not Specified | [2] |
| 5-Fluorouracil | C18 | Acetonitrile:Water (10:90, v/v) | Not Specified | 0.1 - 100 | Not Specified | 0.10 (injection) / 0.85 (serum) | |
| Gemcitabine | C18 | Acetonitrile:Water (10:90, v/v, pH 7.0) | ~4.0 | 0.5 - 50 | Not Specified | Not Specified | |
| Cytarabine & Daunorubicin | C18 | ACN:Methanol:Phosphate Buffer pH 4.6 (10:25:65) | Cytarabine: 2.088 | 10 - 50 | Not Specified | Not Specified | [3] |
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode that utilizes a polar stationary phase (e.g., silica, amide, zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. It is particularly advantageous for the retention and separation of highly polar compounds that are poorly retained in RP-HPLC.[4]
Key Performance Characteristics:
-
Retention: HILIC provides excellent retention for polar pyrimidine bases, nucleosides, and their phosphorylated metabolites. The retention mechanism is based on the partitioning of analytes into a water-enriched layer on the surface of the polar stationary phase.
-
Selectivity: The elution order in HILIC is often the reverse of that in RP-HPLC. Selectivity can be tuned by modifying the organic solvent content, buffer concentration, and pH of the mobile phase.
-
Applications: Ideal for the analysis of polar pyrimidine metabolites in biological samples, such as nucleotides (e.g., gemcitabine triphosphate), and for the separation of mixtures of pyrimidine bases and nucleosides.[5][6] HILIC is also highly compatible with mass spectrometry due to the high organic content of the mobile phase, which enhances analyte ionization.
Data Presentation: Performance of HILIC Methods for Pyrimidine-Based Compounds
| Analyte(s) | Column | Mobile Phase | Retention Time (min) | Linearity Range | LOD | LOQ | Reference |
| 12 Purine & Pyrimidine bases/nucleosides | ZIC-HILIC | Gradient of Acetonitrile and Ammonium Formate | Varies | Not Specified | Not Specified | Not Specified | [5] |
| Uracil, Cytosine | TRIS-amide | Ammonium Formate Buffer (pH 4.0) | Uracil: ~5.5, Cytosine: ~7.5 | Not Specified | Not Specified | Not Specified | [7] |
| Gemcitabine Triphosphate (dFdCTP) | Weak Anion-Exchange | Not Specified | Not Specified | 1 - 25 ng/mL | Not Specified | 1 ng/mL | [6] |
Ion-Pair Chromatography (IPC)
Ion-pair chromatography is a variation of RP-HPLC that is used to enhance the retention of ionic and highly polar analytes on reversed-phase columns. It involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte, thereby increasing its hydrophobicity and retention.
Key Performance Characteristics:
-
Retention: Significantly improves the retention of ionizable pyrimidine compounds, such as phosphate-containing metabolites and acidic or basic pyrimidine analogs. The choice and concentration of the ion-pairing reagent are critical for controlling retention.
-
Selectivity: The selectivity can be adjusted by changing the type and concentration of the ion-pairing reagent, the organic modifier, and the mobile phase pH.
-
Applications: Useful for the analysis of charged pyrimidine derivatives, including nucleotides and some pyrimidine-based drugs, in both pharmaceutical and biological samples when HILIC is not available or desired. However, ion-pairing reagents are often not compatible with mass spectrometry and can lead to column contamination.
Data Presentation: Performance of Ion-Pair Chromatography Methods for Pyrimidine-Based Compounds
| Analyte(s) | Column | Mobile Phase with Ion-Pair Reagent | Retention Time (min) | Linearity Range | LOD | LOQ | Reference |
| 5-Fluorouracil and its metabolites | C18 | Tetrabutylammonium phosphate | Varies | Not Specified | Not Specified | Not Specified | |
| Gemcitabine Triphosphate | Ion-Exchange | Not Specified | Not Specified | 0.4 - 20 µM | Not Specified | 0.4 µM | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
RP-HPLC Method for the Simultaneous Determination of Pyrimidine and Purine Bases
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 column.
-
Mobile Phase: A mixture of 50 mM acetate buffer (pH 4.0 ± 0.1) with 3% (v/v) methanol.[2]
-
Flow Rate: Not specified, but typically around 1.0 mL/min for a standard analytical column.
-
Detection: UV detection at a wavelength optimized for the analytes of interest (e.g., 254 nm or 260 nm).
-
Temperature: Ambient.
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent. For complex matrices like food or biological fluids, appropriate extraction and clean-up procedures are required.[2]
HILIC Method for the Separation of Pyrimidine and Purine Bases and Nucleosides
-
Instrumentation: High-Performance Liquid Chromatography system with a UV or Mass Spectrometry detector.
-
Column: ZIC-HILIC (150 x 2.1 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and ammonium formate buffer. The specific gradient profile is optimized for the separation of the target analytes.[5]
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min for a narrow-bore column.
-
Detection: UV detection at a suitable wavelength (e.g., 260 nm) or MS detection for enhanced sensitivity and specificity.
-
Temperature: Controlled, as temperature can influence retention in HILIC.
-
Sample Preparation: Samples should be dissolved in a solvent with a high organic content (e.g., >70% acetonitrile) to ensure good peak shape.
Visualization of Experimental Workflows
General HPLC Analysis Workflow
Caption: A generalized workflow for the analysis of pyrimidine-based compounds using HPLC.
Method Selection Logic for Pyrimidine Analysis
Caption: A decision tree to guide the selection of an appropriate HPLC method for pyrimidine analysis.
Conclusion
The selection of an optimal HPLC method for the analysis of pyrimidine-based compounds is a multifaceted decision that hinges on the physicochemical properties of the analytes and the goals of the analysis.
-
RP-HPLC remains a robust and versatile choice for a wide range of pyrimidine derivatives, particularly for routine quality control applications.
-
HILIC emerges as a superior technique for the analysis of highly polar pyrimidines, such as nucleosides and their phosphorylated metabolites, offering excellent retention and compatibility with mass spectrometry.
-
Ion-Pair Chromatography provides a valuable alternative for enhancing the retention of ionic pyrimidines in reversed-phase systems, although with limitations regarding MS compatibility.
By carefully considering the comparative data and experimental protocols presented in this guide, researchers, scientists, and drug development professionals can make informed decisions to develop efficient, sensitive, and reliable HPLC methods for their specific pyrimidine analysis needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of gemcitabine triphosphate in human peripheral blood mononuclear cells using weak anion-exchange liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isocratic ion-exchange chromatographic assay for the nucleotide gemcitabine triphosphate in human white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloro-5-(tributylstannyl)pyrimidine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of specialized laboratory chemicals like 2-Chloro-5-(tributylstannyl)pyrimidine is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this organotin compound, ensuring compliance with hazardous waste regulations and minimizing risks.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the general principles for the safe handling and disposal of organotin compounds and halogenated pyrimidines. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations. This compound must be treated as hazardous waste.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2] All personnel must wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a full-face shield.[2][3] | Protects against splashes of the chemical or cleaning solvents. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile layered under neoprene).[2] | Provides robust protection against skin contact with organotin compounds. |
| Body Protection | A fire-resistant lab coat or other protective clothing.[2][3] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a certified chemical fume hood.[2] A NIOSH/MSHA-approved respirator may be necessary if aerosols could be generated.[1] | Prevents inhalation of potentially toxic vapors or dust. |
Step-by-Step Disposal Procedure
The disposal of this compound and any contaminated materials must be managed as hazardous waste in accordance with all applicable regulations.[2][4]
Waste Identification and Segregation
-
Treat all waste contaminated with this compound as hazardous waste.[1] This includes the chemical itself, any reaction byproducts, contaminated consumables (e.g., gloves, wipes, pipette tips), and rinsate from cleaning.
-
This compound falls under two primary waste categories: halogenated organic waste (due to the chlorine) and organotin waste .[1][5]
-
It is critical to segregate this waste from non-halogenated and other waste streams to facilitate proper disposal by a certified hazardous waste management service.[1]
Waste Collection and Containerization
-
Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[2]
-
Place all contaminated solid waste, such as gloves and absorbent materials, in a separate, sealed, and clearly labeled hazardous waste container.[2]
-
Use containers made of a material compatible with the waste. Plastic containers are often preferred to minimize the risk of breakage.[1]
Labeling
-
Clearly label all waste containers with the words "Hazardous Waste".[2]
-
The label must include the full chemical name: "this compound" and specify that it is an "Organotin Compound" and "Halogenated Organic Waste".[5]
-
Include the approximate quantity or concentration of the waste, the date of generation, and the name and contact information of the principal investigator or responsible party.[1]
Storage
-
Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.[6]
Decontamination of Glassware and Equipment
All non-disposable glassware and equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent, such as acetone, to remove the bulk of the residual compound. Collect this rinsate as hazardous waste.[2][7]
-
Decontamination: A common practice for organotin compounds is to soak the glassware in a 10% bleach solution or another oxidizing agent overnight.[7] This helps to break down the organotin species into less harmful inorganic tin oxides.[7] The bleach solution used for decontamination should also be collected as hazardous waste.
-
Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.[7]
Disposal of Empty Containers
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[1]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[1]
-
After triple-rinsing and allowing it to air-dry, and with all labels defaced, the container may potentially be disposed of as regular trash, but this is subject to institutional policies.[1] Always confirm with your EHS department.
Final Disposal
-
Arrange for the pickup and disposal of all collected hazardous waste through your institution's certified hazardous waste management service.[2]
-
Organotin waste is typically disposed of in a controlled landfill.[5]
Experimental Protocol: Decontamination of Glassware
-
Preparation: In a designated fume hood, prepare a 10% aqueous bleach solution in a container large enough to fully submerge the contaminated glassware.
-
Initial Rinse: Rinse the glassware with acetone to remove residual this compound. Collect the acetone rinse in a labeled hazardous waste container for halogenated organic waste.
-
Soaking: Carefully place the rinsed glassware into the bleach solution. Ensure all contaminated surfaces are in contact with the solution. Let it soak for at least 12 hours (overnight is recommended).[7]
-
Collection of Decontamination Solution: Carefully decant the bleach solution from the glassware into a designated hazardous waste container.
-
Final Wash: The glassware can now be washed with soap and water, followed by a final rinse with deionized water and an appropriate solvent like acetone before drying.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Chloro-5-(tributylstannyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical information for the handling and disposal of 2-Chloro-5-(tributylstannyl)pyrimidine. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. Organotin compounds are known for their toxicity, and require careful handling in a controlled laboratory environment.
I. Immediate Safety Information
Potential Hazards:
-
Toxicity: Organotin compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1] They may cause damage to organs through prolonged or repeated exposure.
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1]
-
Reproductive Toxicity: May damage fertility or the unborn child.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
In case of exposure, immediate action is critical. For skin contact, wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing.[2][3] For eye contact, rinse cautiously with water for several minutes.[3] If inhaled, move to fresh air.[1][3] In all cases of exposure, seek immediate medical attention.[4][5]
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles and a face shield (minimum 8 inches) are required.[2] |
| Hand | Double gloving with chemically resistant gloves is recommended. An inner nitrile glove and an outer, heavier-duty glove (e.g., butyl rubber or Viton) should be used. Inspect gloves for any signs of degradation or puncture before use. |
| Body | A flame-retardant laboratory coat, worn over personal clothing, and a chemically resistant apron are required.[2][4] For large quantities or in case of a high risk of splashing, a full chemical-resistant suit should be considered. |
| Respiratory | All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge should be used. |
| Footwear | Closed-toe shoes made of a chemically resistant material are required. |
III. Operational Plan: Step-by-Step Handling Protocol
Preparation:
-
Work Area Designation: Designate a specific area within a chemical fume hood for the handling of this compound.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3]
-
Spill Kit: A spill kit containing absorbent material (e.g., vermiculite or sand), and a sealed container for waste should be readily available.
-
Waste Containers: Prepare labeled, sealed containers for liquid and solid organotin waste.
Handling:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated work area.
-
Inert Atmosphere: If the compound is sensitive to air or moisture, handle it under an inert atmosphere (e.g., argon or nitrogen).
-
Weighing and Transfer: Conduct all weighing and transfers of the compound within the chemical fume hood. Use a disposable weighing boat or paper. For liquid transfers, use a syringe or cannula.
-
Reaction Setup: All reactions involving this compound must be performed in a well-ventilated chemical fume hood.
-
Post-Handling: After handling, thoroughly wipe down the work area with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste. Remove and dispose of outer gloves before leaving the work area. Wash hands thoroughly with soap and water.
IV. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste, including reaction residues and solvent washes, in a dedicated, labeled, and sealed container.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and spill cleanup materials, in a separate, labeled, and sealed container.
Disposal Procedure:
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour any organotin waste down the drain.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the necessary workflow for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Hazard and Control Relationship Diagram.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
